Fmoc-D-his(trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660800 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135610-90-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis
This technical guide provides comprehensive information on the physicochemical properties and application of Fmoc-D-His(Trt)-OH, a critical building block for researchers, scientists, and professionals engaged in drug development and peptide chemistry. The guide details its molecular characteristics and provides a step-by-step protocol for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of the amino acid D-histidine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis.
| Parameter | Value | Reference |
| Chemical Formula | C₄₀H₃₃N₃O₄ | [1][2][3][4] |
| Molecular Weight | 619.71 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid powder | [6] |
| CAS Number | 135610-90-1 | [1][2][3][4] |
| Typical Application | Fmoc solid-phase peptide synthesis | [3][5][7] |
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
The following protocol outlines the standard procedure for incorporating an this compound residue into a growing peptide chain on a solid support. This process involves a cyclical series of deprotection, activation, and coupling steps.
Materials:
-
Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids).[8]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[1]
-
Amino Acid: this compound.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Alternatively, DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).[7]
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 1-2 hours to ensure optimal reaction conditions.
-
Fmoc Deprotection:
-
The swelled resin is treated with a 20% piperidine in DMF solution for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1]
-
The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in DMF.
-
The coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to the amino acid solution to pre-activate it.
-
This activation mixture is then added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
-
Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried.
-
A cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), with scavengers such as TIS and water, is added to the resin. This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Trityl group from the histidine residue.[8]
-
The cleavage reaction proceeds for 2-4 hours at room temperature.
-
The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized for purification and analysis.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the utilization of this compound in solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a protected amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
The Strategic Application of Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-His(Trt)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the incorporation of D-histidine into peptide sequences. This strategic inclusion can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data on its performance, with a particular focus on mitigating the inherent challenge of racemization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
Introduction: The Role of D-Amino Acids and this compound in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their in vivo efficacy. The introduction of D-amino acids, such as D-histidine, can confer significant resistance to enzymatic cleavage, thereby prolonging the half-life of the peptide.[1]
This compound is a derivative of D-histidine specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). It features two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile trityl (Trt) group on the imidazole side chain.[2] This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain on a solid support.
Chemical Properties and Handling
A thorough understanding of the chemical properties of this compound is essential for its successful application.
| Property | Value |
| CAS Number | 135610-90-1 |
| Molecular Formula | C₄₀H₃₃N₃O₄ |
| Molecular Weight | 619.71 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (HPLC) |
| Storage Conditions | 2-8°C |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is exclusively utilized as a monomeric building block in SPPS. The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.
The Orthogonal Protection Strategy
The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups. The Fmoc group is removed at each cycle of amino acid addition, while the Trt group remains intact until the final cleavage step.
Experimental Protocols
Fmoc Deprotection
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
Coupling of this compound
Due to the steric hindrance of the Trityl group, the use of a potent coupling reagent is recommended.[3]
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
A Critical Challenge: Racemization
Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[4][5] The imidazole ring can act as an internal base, promoting the abstraction of the α-proton of the activated carboxyl group, leading to a loss of stereochemical integrity. While the Trt group offers some steric hindrance, it does not completely prevent racemization.[6]
Quantitative Data on Racemization
The choice of coupling reagent and reaction conditions has a profound impact on the level of racemization.
| Coupling Reagent/Conditions | % D-Isomer Formation (Racemization) | Reference |
| Fmoc-His(Trt)-OH | ||
| HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1% | [5] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |
| Microwave heating at 80°C | 16.6% | [5] |
| Coupling at 50°C for 10 min | 6.8% | [6] |
| Fmoc-His(Boc)-OH (for comparison) | ||
| Coupling at 50°C for 10 min | 0.18% | [6] |
| Coupling at 90°C | 0.81% | [6] |
These data highlight that prolonged pre-activation times and elevated temperatures significantly increase the risk of racemization with Fmoc-His(Trt)-OH.[2] For couplings where racemization is a major concern, alternative protecting groups for the histidine side chain, such as the tert-butyloxycarbonyl (Boc) group, may be considered.[6] DEPBT has been reported to be a reagent of choice for coupling racemization-prone Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[7]
Conclusion
This compound is an indispensable tool in the synthesis of peptide therapeutics with enhanced stability. A comprehensive understanding of its chemical properties, coupled with optimized experimental protocols, is crucial for its successful implementation. While the risk of racemization is a significant consideration, it can be effectively managed through the careful selection of coupling reagents, minimization of pre-activation times, and control of reaction temperatures. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and effectively utilize this compound in their peptide synthesis endeavors.
References
Solubility of Fmoc-D-His(Trt)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-His(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in the synthesis of therapeutic peptides and other complex biomolecules.
Introduction to this compound in Peptide Synthesis
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-D-histidine, is a derivative of the amino acid histidine, widely utilized in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the bulky trityl (Trt) group safeguards the imidazole side chain of histidine. This dual protection strategy prevents unwanted side reactions during peptide chain elongation. The choice of solvent is a critical parameter in SPPS, directly impacting the solubility of the protected amino acids and, consequently, the efficiency of the coupling steps.
Solubility Profile of this compound
Quantitative and Semi-Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in various solvents commonly used in peptide synthesis.
| Solvent | Abbreviation | Solubility | Concentration | Notes |
| N,N-Dimethylformamide | DMF | Clearly Soluble | 25 mmol in 50 mL (0.5 M) | A standard and effective solvent for SPPS. |
| N,N-Dimethylformamide | DMF | Clearly Soluble[1] | 1 mmol in 2 mL (0.5 M) | Further confirmation of high solubility in DMF. |
| N-Methyl-2-pyrrolidone / Dipropylene glycol dimethyl ether | NMP/DMM | Soluble[2] | 0.1 M | In a 40% NMP/DMM mixture.[2] |
Qualitative Solubility Data
Qualitative assessments indicate that this compound is soluble in a range of polar aprotic and chlorinated solvents.
| Solvent | Abbreviation | Qualitative Solubility |
| Chloroform | CHCl₃ | Soluble[3] |
| Dichloromethane | DCM | Soluble[3] |
| Dimethyl Sulfoxide | DMSO | Soluble[3] |
| Acetone | (CH₃)₂CO | Soluble[3] |
| Ethyl Acetate | EtOAc | Soluble[3] |
| Water | H₂O | Slightly Soluble[3] |
| Ethanol | EtOH | Poorly Soluble[3] |
| Ether | (C₂H₅)₂O | Insoluble[3] |
It is important to note that polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc) are the most widely used solvents for Fmoc solid-phase peptide synthesis, which is indicative of the good solubility of Fmoc-protected amino acids in these media.[4]
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound is not detailed in the reviewed literature, a general experimental methodology can be outlined based on common laboratory practices for assessing the solubility of amino acid derivatives.
Materials
-
This compound
-
Selected solvents (e.g., DMF, DMSO, NMP, DCM, etc.)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
-
Glass vials
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and dry, as moisture can affect solubility and the stability of the compound.
-
Initial Qualitative Assessment:
-
Add a small, known amount of this compound (e.g., 1-2 mg) to a glass vial.
-
Add a small volume of the test solvent (e.g., 100 µL) and vortex thoroughly.
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.
-
If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or it becomes apparent that the compound is insoluble or poorly soluble.
-
-
Quantitative Determination (Saturation Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
-
Alternatively, the concentration of the dissolved compound in the supernatant can be determined using a spectrophotometer if a suitable wavelength and extinction coefficient are known.
-
Logical Workflow for Solvent Selection in SPPS
The selection of an appropriate solvent system is a critical decision in the workflow of solid-phase peptide synthesis. The following diagram illustrates the logical considerations for solvent selection, emphasizing the role of solubility.
References
Fmoc-D-His(Trt)-OH: A Comprehensive Technical Guide for Researchers
CAS Number: 135610-90-1
This technical guide provides an in-depth overview of Fmoc-D-His(Trt)-OH, a crucial building block for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, supplier details, experimental protocols, and strategies to ensure the successful synthesis of high-purity peptides containing D-histidine.
Core Concepts and Properties
This compound is a derivative of the amino acid histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a trityl (Trt) group.[1][2] The D-configuration of the chiral center is a key feature, as the incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life and improving therapeutic potential.[3]
Molecular Structure:
-
Formula: C₄₀H₃₃N₃O₄
-
Molecular Weight: 619.71 g/mol [1]
Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white or light yellow powder/crystals |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[4] |
| Melting Point | Approximately 141-146 °C[2] |
| Optical Rotation | [α]22/D -85.0°, c = 1% in chloroform[2] |
Supplier Information
A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. Key suppliers include:
| Supplier | Purity/Grade |
| Sigma-Aldrich (Merck) | ≥97% (HPLC), Novabiochem® grade[2] |
| Santa Cruz Biotechnology | Research Grade[1] |
| Advanced ChemTech | Building block for SPPS[5] |
| Bachem | For peptide synthesis |
| Chem-Impex International | ≥99% (HPLC) |
| Tokyo Chemical Industry (TCI) | >97.0% (HPLC) |
Note: Purity and specifications may vary by supplier and lot. Always refer to the supplier's certificate of analysis for the most accurate information.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group and is removed with a mild base (e.g., piperidine) at each cycle of amino acid addition. The acid-labile Trt group protects the imidazole side chain of histidine from undesired side reactions during synthesis and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail.[3]
The Challenge of Racemization
A significant challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is its susceptibility to racemization during the carboxyl group activation step.[5][6] The imidazole nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of the L-enantiomer and compromising the chiral purity of the final peptide.[6]
Several factors can influence the extent of racemization:
-
Activation Method: Base-mediated activation and prolonged pre-activation times can increase racemization.[6]
-
Coupling Reagents: The choice of coupling reagent is critical.
-
Temperature: Elevated temperatures, often used to improve coupling efficiency (e.g., in microwave-assisted SPPS), can significantly increase the rate of racemization.[6]
Strategies to Minimize Racemization
Careful optimization of the coupling conditions is essential to minimize racemization when incorporating this compound.
Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in Microwave-Assisted SPPS
| Side-Chain Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Trityl (Trt) | 50 | 10 | 6.8% |
| tert-Butoxycarbonyl (Boc) | 50 | 10 | 0.18% |
| Trityl (Trt) | 90 | 2 | >16% |
| tert-Butoxycarbonyl (Boc) | 90 | 2 | 0.81% |
Data from a study on Liraglutide synthesis highlights the significant reduction in racemization when using a Boc-protected histidine compared to a Trt-protected one, especially at elevated temperatures.[7]
Recommended Coupling Reagents:
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is known for its remarkable resistance to racemization and is often the reagent of choice for coupling Fmoc-His(Trt)-OH.[8]
-
Carbodiimides (e.g., DIC) with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[5][8] Base-free conditions with DIC and an additive are often preferred.[8]
Experimental Protocols
The following sections outline a general protocol for the incorporation of this compound in Fmoc-SPPS.
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
Other Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: e.g., HATU, HBTU, DIC
-
Coupling Additives/Bases: HOBt, HOAt, Oxyma Pure, N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
SPPS Workflow
The following diagram illustrates a typical cycle for adding an amino acid in Fmoc-SPPS.
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.
Detailed Coupling Protocol for this compound
-
Resin Preparation: Swell the resin in DMF. If starting the synthesis, ensure the first amino acid is properly loaded. For subsequent cycles, proceed after the deprotection and washing steps.
-
Amino Acid Activation:
-
Dissolve this compound (typically 3-5 equivalents relative to resin loading) and a suitable coupling reagent/additive mixture in DMF.
-
For example, using DIC/Oxyma: Dissolve this compound and Oxyma Pure in DMF. Add DIC to the solution to begin the pre-activation.
-
Critical Note: To minimize racemization, it is often recommended to perform in situ activation, where the coupling reagent is added directly to the resin along with the protected amino acid, rather than a lengthy pre-activation step.[9]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature with agitation for 1-2 hours. The reaction time may need to be extended for difficult couplings.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions with sensitive residues like tryptophan.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
The following diagram illustrates the cleavage and workup process.
Caption: Workflow for peptide cleavage from the resin and initial workup.
Purity Analysis
The purity of the synthesized peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Typical HPLC Conditions for Peptide Analysis: [10][11]
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV absorbance at 214 nm and 280 nm.
Chiral HPLC can be used to determine the enantiomeric purity of the final peptide and quantify the extent of racemization.[12]
Biological Significance of D-Histidine Incorporation
While this compound itself is not involved in biological signaling, its incorporation into peptides can have profound biological consequences. Peptides containing D-amino acids often exhibit:
-
Increased Proteolytic Stability: Resistance to degradation by enzymes in the body leads to a longer duration of action.[3]
-
Altered Biological Activity: The change in stereochemistry can alter the peptide's conformation, leading to modified binding affinity for its biological target. This can result in either enhanced or diminished activity, or even a change in the mode of action.
-
Novel Pharmacokinetic Properties: Enhanced stability can lead to improved bioavailability and other favorable pharmacokinetic characteristics.
The use of D-amino acids is a well-established strategy in the design of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists.[13][14][15]
Conclusion
This compound is an indispensable reagent for the synthesis of peptides with enhanced stability and novel biological properties. While its use presents the challenge of potential racemization, this can be effectively managed through the careful selection of coupling reagents and optimization of reaction conditions. This guide provides the foundational knowledge and protocols to enable researchers to successfully incorporate this valuable building block into their synthetic peptide targets.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% (HPLC) | 135610-90-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
storage and stability of Fmoc-D-his(trt)-OH
An In-Depth Technical Guide to the Storage and Stability of Fmoc-D-His(Trt)-OH
For researchers, scientists, and professionals in drug development, ensuring the integrity of reagents is paramount. This guide provides a comprehensive overview of the storage and stability of Nα-Fmoc-Nτ-trityl-D-histidine (this compound), a critical building block in solid-phase peptide synthesis (SPPS).
Chemical Properties
This compound is a white to off-white solid powder. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a trityl (Trt) group protecting the imidazole side chain of D-histidine.
Recommended Storage Conditions
The recommended storage conditions for this compound can vary slightly among suppliers, but the consensus points towards a cool, dry, and dark environment to maintain its integrity. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C | Sigma-Aldrich |
| -20°C | APExBIO, RayBiotech[1][2] | |
| ≤5°C (41°F) | AAPPTec[3] | |
| 15-25°C | Novabiochem (Sigma-Aldrich) | |
| Cool, dry place (≤25°C) | CsBioChina[4] | |
| Atmosphere | Keep container tightly closed | AAPPTec[3] |
| Light | Store away from light | General recommendation |
| Moisture | Store in a dry place | General recommendation |
Chemical Stability
This compound is generally stable as a solid when stored under the recommended conditions. The trityl group on the histidine side chain provides significant stability and minimizes side reactions during SPPS.[5] However, its stability can be compromised in solution and during the coupling reaction in peptide synthesis.
| State | Stability Profile | Observations | Source(s) |
| Solid | Stable under recommended storage conditions. | No significant degradation is reported when stored properly. | AAPPTec[3] |
| Solution (in DMF) | Unstable. | Discoloration can occur in as little as 24 hours, with the formation of impurities over a 10-day period. | [6] |
| During SPPS | Prone to racemization. | Histidine derivatives are susceptible to epimerization during the activation step of coupling. The addition of HOBt or HOAt can help minimize this. | [7] |
Experimental Protocols
Assessment of Purity via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Objective: To assess the purity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 301 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Recommended handling and storage workflow.
References
The Trityl Protecting Group in Fmoc-D-His(Trt)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the synthesis of peptides containing the challenging amino acid histidine, the trityl (Trt) group, in the form of Nα-Fmoc-D-histidine(τ-Trt)-OH (Fmoc-D-His(Trt)-OH), has emerged as a critical tool. This in-depth technical guide provides a comprehensive overview of the trityl protecting group in this context, detailing its chemical properties, application in SPPS, and the underlying experimental methodologies.
Core Concepts: The Role of the Trityl Group
The imidazole side chain of histidine presents a unique set of challenges during peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and perhaps more critically, it can catalyze the racemization of the amino acid during the activation step of peptide coupling. The trityl group, a bulky triphenylmethyl moiety, is employed to temporarily block the τ-nitrogen of the histidine imidazole ring, thereby mitigating these issues.
The use of the Trt group offers several key advantages:
-
Prevention of Racemization: By sterically hindering the imidazole nitrogen, the Trt group significantly suppresses its ability to participate in the enolization process that leads to racemization. This is crucial for maintaining the stereochemical integrity of the final peptide.[1]
-
Minimization of Side Reactions: The Trt group effectively masks the nucleophilicity of the imidazole ring, preventing side reactions such as acylation during coupling steps.
-
Orthogonality in Fmoc/tBu Strategy: The trityl group is highly acid-labile and can be removed under conditions that are orthogonal to the base-labile Nα-Fmoc protecting group. This compatibility is fundamental to the widely used Fmoc/tBu SPPS strategy.[2][3][]
Below is a diagram illustrating the structure of this compound.
References
The Guardian Amino Acid: A Technical Guide to the Role of D-Histidine in Enhancing Peptide Stability
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of peptide therapeutics, achieving optimal stability is a paramount challenge. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation in biological systems. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of the role of D-histidine, a stereoisomer of the naturally occurring L-histidine, in significantly enhancing peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy.
The Fundamental Challenge: Proteolytic Degradation
Native peptides are composed of L-amino acids, making them readily recognizable substrates for a wide array of proteases present in the body. This rapid degradation leads to a short in vivo half-life, limiting the therapeutic window and often requiring frequent administration. The primary mechanism by which D-histidine, and D-amino acids in general, confer stability is through steric hindrance. Proteases have highly specific active sites evolved to bind and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site and thus inhibiting cleavage.[1]
Quantitative Impact of D-Histidine on Peptide Stability
The substitution of L-histidine with D-histidine has been shown to dramatically increase the half-life of various peptides. While direct comparative data for D-histidine is often embedded within broader studies on D-amino acid substitutions, the principle remains consistent. For instance, the substitution of L-alanine with D-alanine at position 2 of a growth hormone-releasing hormone (GHRH) analog resulted in a significant increase in its plasma half-life and a corresponding decrease in metabolic clearance in humans. This highlights the profound impact of D-amino acid substitution on peptide pharmacokinetics.
To provide a clearer picture of the stabilizing effect, the following table summarizes quantitative data from studies on various peptides where D-amino acid substitutions were made.
| Peptide/Analog | Amino Acid Substitution | Matrix | Half-life (t½) of L-form | Half-life (t½) of D-form/analog | Fold Increase in Stability | Reference |
| Kn2-7 | L-amino acids | 25% Human Serum | ~1.0% remaining after 24h | 78.5% remaining after 24h | >78 | (Chen et al., 2022) |
| GHRH-(1-29)-NH2 | L-Ala2 to D-Ala2 | Human Plasma | 4.3 ± 1.4 min | 6.7 ± 0.5 min | ~1.6 | (Dahmen et al., 1994) |
| GLP-1 | Native (L-Ala8) | Human Serum | ~3.5 h | >48 h (Semaglutide with Aib8) | >13 | (Baker et al., 2022) |
Note: Data for Semaglutide includes other modifications in addition to the D-amino acid substitution.
Conformational Effects of D-Histidine Incorporation
Beyond proteolytic resistance, the introduction of a D-amino acid can influence the secondary structure of a peptide. The altered stereochemistry can induce or stabilize specific conformations, such as β-turns or altered helical structures. These conformational changes can, in turn, affect receptor binding affinity and biological activity. Therefore, the position of D-histidine substitution must be carefully selected to enhance stability without compromising the desired therapeutic effect. Circular dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.
Case Study: Gonadotropin-Releasing Hormone (GnRH) Analogs
The Gonadotropin-Releasing Hormone (GnRH) signaling pathway is a critical regulator of the reproductive axis. Native GnRH is a decapeptide with a short half-life. The development of GnRH analogs with enhanced stability has been crucial for their therapeutic application in various hormone-dependent conditions. The substitution of the glycine at position 6 with a D-amino acid is a common strategy to increase resistance to degradation. While many analogs utilize other D-amino acids, the principle of enhanced stability through stereochemical alteration is well-demonstrated in this class of peptides. Increased stability of GnRH analogs leads to prolonged receptor occupancy and downstream signaling, ultimately affecting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.
Caption: GnRH Signaling Pathway Modulation by a Stable D-Amino Acid Analog.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide
The following is a generalized protocol for the manual synthesis of a peptide incorporating D-histidine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's free amine by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected D-histidine (with a side-chain protecting group like Trityl, Trt) using coupling reagents (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a general method for assessing the stability of a peptide in human serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Pooled human serum
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
Incubator at 37°C
-
Microcentrifuge
-
HPLC or LC-MS system
Procedure:
-
Incubation: In a microcentrifuge tube, mix the peptide stock solution with human serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold quenching solution to the aliquot.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
This protocol provides a general procedure for analyzing the secondary structure of a peptide using CD spectroscopy.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (typically 0.1-0.2 mg/mL).
-
Instrument Setup: Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Secondary Structure Estimation: Analyze the molar ellipticity spectrum using deconvolution software to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures.
Conclusion
The incorporation of D-histidine is a powerful and well-established strategy to enhance the stability of therapeutic peptides. By providing resistance to proteolytic degradation, D-histidine substitution can significantly extend the in vivo half-life of peptides, leading to improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of the quantitative impact on stability, potential conformational changes, and the application of robust experimental protocols for synthesis and analysis are essential for the successful design and development of next-generation peptide therapeutics.
References
A Comprehensive Technical Guide to the Safe Handling of Fmoc-D-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of the safety data and handling precautions for Fmoc-D-His(Trt)-OH, a key reagent in solid-phase peptide synthesis. The information is compiled and presented to ensure safe laboratory practices for all personnel involved in its use, from receipt to disposal.
Chemical Identification and Properties
This compound, with the chemical name Nα-Fmoc-Nτ-trityl-D-histidine, is an FMOC-protected histidine derivative. The trityl (Trt) group protects the side-chain of histidine, while the Fmoc group protects the α-amino group. This protection scheme is crucial for its application in peptide synthesis, preventing undesirable side reactions and racemization.[1]
| Property | Data | Reference |
| Chemical Formula | C₄₀H₃₃N₃O₄ | [2][3][4][5][6] |
| Molecular Weight | 619.7 g/mol | [3][4][5][6] |
| CAS Number | 135610-90-1 | [2][4][5][7] |
| Appearance | White to off-white solid, powder, or crystals | [3][7][8] |
| Melting Point | 141-146 °C | [7] |
| Storage Temperature | 2-8°C | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [8] |
Hazard Identification and Safety Precautions
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, as with any chemical reagent, appropriate handling precautions should be taken to minimize exposure and ensure a safe working environment.
| Hazard Statement | Precautionary Statement |
| H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
| P501: Dispose of contents/container in accordance with local regulations. |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols and Applications
This compound is primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][7][8] The Fmoc group is base-labile and is removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. The trityl group on the histidine side chain is acid-labile and is removed during the final cleavage of the peptide from the solid support.
Histidine is known to be susceptible to racemization during the coupling process in SPPS.[9] The use of the trityl protecting group on the imidazole nitrogen helps to suppress this side reaction.[9]
General Experimental Workflow for SPPS:
The following diagram illustrates a simplified, conceptual workflow for the use of this compound in SPPS.
Caption: Conceptual workflow of this compound in solid-phase peptide synthesis.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[10] |
| Skin Contact | Wash off with soap and plenty of water.[2][3][10] |
| Eye Contact | Flush eyes with water as a precaution.[2][3][10] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[10] |
Fire-Fighting Measures and Stability
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
-
Stability: The product is stable under recommended storage conditions.[2][3]
-
Conditions to Avoid: Avoid strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment should be used:
| PPE Type | Recommendation |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][10] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][10] |
| Body Protection | Wear a lab coat or other appropriate protective clothing. |
| Respiratory Protection | A dust respirator may be used if handling large quantities or if dust is generated.[2][3] |
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not let the product enter drains.[10]
This guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all users to read and understand the Safety Data Sheet (SDS) for this product before use and to always follow good laboratory practices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound 97% (HPLC) | 135610-90-1 [sigmaaldrich.com]
- 8. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. chemicalbook.com [chemicalbook.com]
introduction to Fmoc solid-phase peptide synthesis
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic and industrial settings, enabling the routine preparation of peptides for a vast range of applications, from basic research to the development of novel therapeutics. The Fluorenylmethyloxycarbonyl (Fmoc) Nα-protection strategy is the most widely used approach in SPPS due to its mild reaction conditions and suitability for the synthesis of a diverse array of peptide sequences, including those with post-translational modifications.[1] This guide provides a comprehensive technical overview of the core principles and methodologies of Fmoc SPPS, offering detailed experimental protocols, quantitative data for process optimization, and troubleshooting strategies for common challenges.
Core Principles of Fmoc SPPS
Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2] The synthesis is cyclical, with each cycle consisting of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling.[2][3]
The strategic use of orthogonal protecting groups is fundamental to Fmoc SPPS. The temporary Nα-Fmoc group is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] In contrast, the permanent side-chain protecting groups are acid-labile and are removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[5]
Experimental Workflow
The overall workflow of Fmoc SPPS can be broken down into several key stages, from initial resin preparation to the final purification of the desired peptide.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Resin Selection and Preparation
The choice of resin is critical as it dictates the C-terminal functionality of the peptide.[3][6]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[3][6]
-
For C-terminal amides: Rink amide or Sieber amide resins are the preferred choices.[3][7]
Experimental Protocol: Resin Swelling
-
Weigh the desired amount of resin and place it in a suitable reaction vessel.
-
Add a solvent appropriate for the resin type (e.g., dichloromethane (DCM) for 2-CTC resin, DMF for Wang and Rink amide resins).[3][8]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
After swelling, drain the solvent.
Loading of the First Amino Acid
The covalent attachment of the first Fmoc-protected amino acid to the resin is a crucial step that determines the maximum possible yield of the synthesis.
Experimental Protocol: Loading onto Wang Resin
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.[8]
-
Add this solution to the swelled Wang resin.
-
Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture.[8]
-
Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) dissolved in DMF.[8]
-
Agitate the mixture for 12 hours at room temperature.[8]
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and N,N-diisopropylethylamine (DIPEA) (2 eq.) in DCM for 30 minutes.[8]
-
Wash the resin thoroughly with DMF and DCM, then dry under vacuum.
Experimental Protocol: Loading onto Rink Amide Resin
-
Swell the Rink Amide resin in DMF.
-
Treat the resin with 20% (v/v) piperidine in DMF for 1 hour to remove the Fmoc group from the linker.[3]
-
In a separate vessel, pre-activate the first Fmoc-amino acid (1.5-2.5 eq.) with HOBt (1.5-2.5 eq.) and DIC (1.5-2.5 eq.) in DMF for about 10 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with agitation.[7]
-
Wash the resin with DMF, DCM, and methanol, then dry.
The Synthesis Cycle: Deprotection and Coupling
The core of Fmoc SPPS is the iterative cycle of deprotection and coupling to elongate the peptide chain.
The Fmoc group is removed by a base-mediated β-elimination mechanism. Piperidine is the most common base used for this purpose.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin-bound peptide.[3]
-
Agitate the mixture for 5-10 minutes at room temperature. A common procedure is a first treatment of 2 minutes, followed by draining and a second treatment of 5-7 minutes.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
The coupling step involves the formation of a peptide bond between the free Nα-amino group of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid. This requires the activation of the carboxyl group, which is typically achieved using a coupling reagent.
Caption: General mechanism of amino acid coupling.
Experimental Protocol: Amino Acid Coupling (using HBTU/HATU)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or difficult sequences.[3]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF.
Monitoring the Synthesis
To ensure the success of the synthesis, it is crucial to monitor the completion of the deprotection and coupling steps. The Kaiser test is a common qualitative method for detecting free primary amines.[6][9]
Experimental Protocol: Kaiser Test
-
Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Interpretation:
-
Positive (incomplete coupling): Intense blue color of the beads and solution.
-
Negative (complete coupling): Colorless or yellowish beads and solution.
-
Cleavage and Final Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" containing TFA and scavengers. Scavengers are necessary to quench the highly reactive cationic species generated from the protecting groups, which can otherwise cause side reactions with nucleophilic residues like Trp, Met, Tyr, and Cys.
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Primary Use and Considerations |
| Standard (Reagent R) | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose cocktail for peptides without sensitive residues. TIS scavenges carbocations. Water helps to hydrolyze t-butyl esters. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A more robust cocktail for peptides containing multiple sensitive residues like Arg(Pbf/Pmc), Cys, Met, and Trp. Phenol and thioanisole are effective scavengers. EDT is particularly useful for Cys-containing peptides. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good general cocktail, especially for peptides containing Arg(Pbf). |
| Dilute TFA | 1% TFA in DCM | Used for cleavage from very acid-sensitive resins like 2-CTC, leaving side-chain protecting groups intact. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol
Experimental Protocol: Cleavage and Deprotection
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[11]
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
Experimental Protocol: HPLC Purification
-
Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of TFA (0.1%).[14]
-
Filter the sample to remove any particulates.[14]
-
Inject the sample onto an appropriate RP-HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% TFA).[13]
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Quantitative Data and Optimization
The efficiency of each step in Fmoc SPPS can be optimized by careful selection of reagents and reaction conditions.
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Speed | Racemization Risk | Notes |
| DIC/HOBt | Moderate | Low | A classic and cost-effective choice. The by-product, diisopropylurea, is soluble in DMF/DCM. |
| HBTU/DIPEA | Fast | Low-Moderate | Highly efficient and widely used. Excess HBTU can cap the N-terminus.[1] |
| HATU/DIPEA | Very Fast | Very Low | Generally more efficient than HBTU, especially for hindered couplings.[1] Reduces racemization compared to HBTU. |
| COMU | Very Fast | Very Low | A highly reactive uronium salt that often provides superior performance and requires only one equivalent of base.[1] |
Table 3: Deprotection Conditions and Considerations
| Reagent | Concentration | Typical Time | Notes |
| Piperidine | 20% in DMF | 5-10 min | The standard reagent for Fmoc deprotection.[3] |
| DBU | 2% in DMF (with a scavenger) | < 2 min | Much faster than piperidine, but can increase the risk of aspartimide formation.[4] A scavenger like piperazine is often added. |
Common Side Reactions and Troubleshooting
Aspartimide Formation: This is a major side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can cyclize under basic conditions.[5] This can lead to racemization and the formation of β-aspartyl peptides.[15]
-
Prevention: Use optimized protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH), or add HOBt to the piperidine deprotection solution.[16]
Racemization: The chiral integrity of amino acids can be compromised during the activation step of coupling. This is particularly problematic for histidine and cysteine.
-
Prevention: Use coupling reagents known for low racemization (e.g., HATU, COMU).[1] For sensitive amino acids, use pre-formed active esters or avoid prolonged pre-activation times.
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is in the second position, leading to cleavage of the dipeptide from the resin.[17]
-
Prevention: Use 2-CTC resin, which provides steric hindrance.[18] Couple the third amino acid quickly after the deprotection of the second.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has revolutionized the way peptides are created. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and strategic selection of reagents are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical details for researchers to successfully implement and optimize Fmoc SPPS in their laboratories.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptideweb.com [peptideweb.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. peptide.com [peptide.com]
- 14. protocols.io [protocols.io]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-His(Trt)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-His(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-histidine residues into peptide sequences. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. However, the unique chemical nature of the histidine side chain, particularly its imidazole ring, presents challenges during SPPS, most notably a heightened risk of racemization during the activation and coupling steps.[1][2]
The trityl (Trt) protecting group on the imidazole nitrogen provides steric hindrance that helps to prevent side reactions.[3] Despite this, the π-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2][4] This epimerization is a critical issue as it can lead to the formation of diastereomeric impurities that are often difficult to separate and can impact the biological activity of the final peptide.[3]
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS. We offer detailed experimental protocols, comparative data on coupling efficiencies and racemization with various reagents, and troubleshooting strategies to enable the successful synthesis of high-purity peptides containing D-histidine.
Comparative Data on Coupling Reagents
The choice of coupling reagent and reaction conditions is paramount to minimizing racemization and ensuring high coupling efficiency when incorporating this compound. Below is a summary of quantitative data comparing different coupling strategies. The data, primarily derived from studies on L-histidine, is applicable to D-histidine due to their identical chemical reactivity.[1]
Table 1: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH with Various Coupling Reagents and Conditions
| Coupling Reagent/Method | Base | Pre-activation Time (min) | Temperature (°C) | % L-Isomer Formation (from D-isomer starting material) | Reference(s) |
| HCTU/6-Cl-HOBt | DIPEA | 0 | RT | 1.0% | [1][2] |
| HCTU/6-Cl-HOBt | DIPEA | 5 | RT | 7.8% | [1][2] |
| HATU | DIPEA | Not specified | RT | 0.6% | [5] |
| HBTU | DIPEA | Not specified | RT | 0.8% | [5] |
| PyBOP | DIPEA | Not specified | RT | 0.7% | [5] |
| DIC/Oxyma | - | Not specified | 50 | 6.8% | [6] |
| DIC/Oxyma | - | Not specified | 90 | >16% | [6] |
| DIC/HOBt | - | Not specified | RT | 5.1% | [7] |
| DIC/HOAt | - | Not specified | RT | 1.9% | [7] |
| TBEC/Oxyma | - | Not specified | RT | 1.1% (in DMF) | [8] |
| TBEC/Oxyma | - | Not specified | RT | 0.43% (in NBP/EtOAc 1:4) | [8] |
Key Takeaways:
-
Pre-activation time is critical: Prolonged pre-activation with uronium/aminium-based reagents like HCTU significantly increases racemization.[1][2]
-
Carbodiimide-based methods without a strong base are generally preferred for minimizing racemization, although they may require longer reaction times.[2] The use of additives like OxymaPure or HOAt is recommended over HOBt.[7]
-
DEPBT is noted as a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[9]
-
Elevated temperatures , especially in microwave-assisted SPPS, can drastically increase the rate of epimerization.[6]
-
The choice of solvent can also influence the extent of racemization.[8]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support. The protocols are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different scales.
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group from the peptide-resin prior to the coupling of the next amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [merel.si]
- 7. oxymapure.com [oxymapure.com]
- 8. scite.ai [scite.ai]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-D-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of peptide chains. The incorporation of non-natural D-amino acids, such as D-histidine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation. Fmoc-D-His(Trt)-OH is a commonly used building block for introducing D-histidine in Fmoc-based SPPS. The bulky trityl (Trt) group on the imidazole side chain provides protection against undesirable side reactions.[1] However, the use of Fmoc-His(Trt)-OH, in both its L- and D-forms, presents a significant challenge: a high propensity for racemization during the coupling step.[1][2][3][4][5][6] This racemization is attributed to the basicity of the imidazole ring's π-nitrogen, which can abstract the alpha-proton of the activated amino acid.[1]
The choice between manual and automated SPPS for incorporating this compound depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources.[7] While automated synthesis offers higher reproducibility and speed[8][9][10], manual synthesis provides greater flexibility for optimization and troubleshooting. This document provides a detailed comparison of these two methodologies for the synthesis of peptides containing this compound, complete with experimental protocols, quantitative data, and visual workflows.
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following table summarizes key metrics for manual and automated SPPS for the incorporation of this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Racemization Risk | Operator-dependent, can be minimized with careful control of activation time | Generally lower and more consistent due to precise control of reaction times and conditions.[4][8] However, prolonged pre-activation in automated protocols can still lead to significant racemization.[2][5] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a model peptide containing this compound on a 0.1 mmol scale.
Manual Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel with a sintered glass filter.
-
Add 2 mL of N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq.), an activating agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.). Crucially, to minimize racemization, pre-activation time should be minimized. It is recommended to add the activation mixture to the resin immediately after preparation. [2][5]
-
Coupling: Add the activation solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Automated Solid-Phase Peptide Synthesis Protocol
1. System Preparation:
-
Ensure the automated peptide synthesizer is clean and all reagent bottles are sufficiently filled.
-
Place the vial containing the pre-weighed this compound in the designated position on the synthesizer's amino acid rack.
2. Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software, specifying this compound at the appropriate position.
-
Define the synthesis protocol, including deprotection times, coupling times, and washing steps. For this compound, it is critical to select a protocol that minimizes or eliminates pre-activation time to reduce the risk of racemization. [2][5] In-situ activation is preferred.
3. Synthesis Initiation:
-
Start the synthesis program. The instrument will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: Typically with 20% piperidine in DMF.
-
Washing: With DMF and other specified solvents.
-
Coupling: The synthesizer will deliver the this compound, activating agents (e.g., HBTU/HOBt/DIPEA), and solvent to the reaction vessel for the specified coupling time.
-
Washing: To remove excess reagents and byproducts.
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (step 7).
Mandatory Visualization
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. "Manual and Automated Solid Phase Synthesis of Peptides for Breast Canc" by Savannah Carlson [digitalcommons.chapman.edu]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing His(Trt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, with its unique imidazole side chain, plays a critical role in the structure and function of many peptides and proteins. During solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the imidazole group is typically protected to prevent undesirable side reactions.[1] The trityl (Trt) group is a widely employed protecting group for the histidine side chain due to its stability during peptide chain elongation and its lability under acidic conditions for final deprotection.[1]
This document provides detailed application notes and protocols for the efficient cleavage and deprotection of peptides containing N(im)-Trityl-Histidine (His(Trt)). It includes a comparative analysis of common cleavage cocktails, a step-by-step experimental protocol, and visualizations to aid in understanding the workflow and underlying chemical principles.
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical for maximizing peptide yield and purity by effectively removing the Trt group and other side-chain protecting groups while minimizing side reactions. The following table summarizes the composition and performance of commonly used cleavage cocktails for a model peptide, Ac-Tyr-Val-His-NH2, synthesized on a Rink Amide resin using Fmoc-His(Trt)-OH.[2]
| Cleavage Cocktail | Composition (v/v) | Key Scavengers | Recommended Use | Crude Peptide Yield (%)[2] | Crude Peptide Purity (%)[2] | Observed Side Products[2] |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues.[2][3] | 90 | 85 | Significant Trt-adducts on His |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, TIS | "Odorless" option, effective for scavenging trityl groups.[1][2] | 88 | 90 | Minor oxidation products |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, 1,2-Ethanedithiol (EDT), Anisole | Peptides with Arg(Pbf/Pmc) and Trp.[4][5] | 82 | 88 | Small amounts of Trt-adducts |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][6] | 85 | 92 | Minor unidentified impurities |
Disclaimer: The data presented in this table are illustrative and based on typical outcomes. Actual results can vary depending on the specific peptide sequence, synthesis conditions, and laboratory techniques.
Experimental Protocols
This protocol outlines a general procedure for the cleavage and deprotection of a His(Trt)-containing peptide from a solid-phase resin using a standard Trifluoroacetic Acid (TFA) cocktail.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether ((C₂H₅)₂O)
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer
-
HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Cleavage Reaction:
-
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail (e.g., for 10 mL: 9.5 mL TFA, 0.25 mL Water, 0.25 mL TIS).[8]
-
Add the cleavage cocktail to the dried peptide-resin.[8]
-
Gently swirl the mixture. The resin may turn a deep yellow or orange color, which is indicative of the formation of the trityl cation.[9]
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[3]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a fritted glass funnel and collect the filtrate containing the cleaved peptide into a clean round-bottom flask.[7]
-
Wash the resin with a small volume of fresh cleavage cocktail (e.g., 2 x 2 mL) and combine the filtrates.
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether relative to the volume of the collected filtrate.[8]
-
Add the filtrate dropwise to the cold diethyl ether while gently vortexing to precipitate the peptide. A white precipitate should form.[5]
-
Centrifuge the ether suspension to pellet the peptide.[8]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.[8]
-
-
Drying and Analysis:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For final purification, dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Visualizations
References
Application Notes and Protocols for the Incorporation of Fmoc-D-His(Trt)-OH in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Fmoc-D-His(Trt)-OH, a protected D-enantiomer of histidine, offers significant advantages for enhancing the therapeutic potential of peptide-based drugs. The inclusion of D-amino acids can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life and bioavailability of the peptide.[1] Furthermore, the unique stereochemistry of D-amino acids can induce specific secondary structures and modulate receptor binding affinity.
This document provides detailed application notes and protocols for the efficient and successful incorporation of this compound into complex peptide sequences using solid-phase peptide synthesis (SPPS). It addresses the primary challenges associated with this amino acid derivative, namely the propensity for racemization, and offers optimized protocols to minimize side reactions and ensure high-purity peptide synthesis.
Challenges in Incorporating this compound
The primary challenge in the incorporation of Fmoc-His(Trt)-OH, including its D-isomer, is the susceptibility to racemization during the coupling step.[2][3][4] The imidazole ring of histidine can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity. Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid group can increase the risk of racemization.[3][5]
-
Base: The type and concentration of the base used during coupling can also affect stereochemical purity.
-
Temperature: Elevated temperatures can accelerate racemization.
Another potential side reaction is Nα-endcapping by carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), particularly when in situ activation methods are employed.[2][3]
Strategies to Minimize Racemization
To mitigate the risk of racemization during the incorporation of this compound, the following strategies are recommended:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Phosphonium salts like DEPBT have shown remarkable resistance to racemization when coupling Fmoc-His(Trt)-OH.[6] Combinations of carbodiimides with additives like HOBt or Oxyma Pure can also minimize racemization.[7]
-
In Situ Activation: Whenever possible, employ in situ activation protocols where the coupling reagent is added directly to the resin-bound amino acid, followed by the protected amino acid. This minimizes the pre-activation time.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress racemization by forming less reactive activated esters.[7]
-
Optimized Conditions: Careful control of reaction temperature and time is crucial.
Data Presentation: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents
The following table summarizes the percentage of D-His formation (racemization) observed with different coupling reagents and conditions during the incorporation of Fmoc-L-His(Trt)-OH. While the data is for the L-enantiomer, the principles and relative performance of the coupling reagents are directly applicable to the incorporation of this compound.
| Coupling Reagent/Conditions | % D-His Formation (Racemization) | Reference |
| DIC/Oxyma in NBP/EtOAc (1:4) | 0.43% | [8] |
| DIC/HONB/HOBt in NBP/EtOAc (1:1) | 0.3% | [8] |
| TBEC/Oxyma in DMF | 1.1% | [8] |
| DIC/Oxyma in DMF | 1.0% | [8] |
| DIC/Oxyma in NBP | 2.5% | [8] |
| DIC/Oxyma in DMSO/2-MeTHF (3:7) | 2.0% | [8] |
| HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1.0% | [5] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, 2-Chlorotrityl chloride)
-
Other Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents (select one):
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives: HOBt (1-Hydroxybenzotriazole) or Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol 1: Standard SPPS Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
-
Coupling of this compound (using DEPBT - Recommended for low racemization):
-
In a separate vessel, dissolve this compound (3 eq.), DEPBT (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next cycle.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature. TIS is a scavenger to prevent the re-attachment of the trityl group to other nucleophilic residues.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: GnRH receptor signaling pathway modulated by D-amino acid containing analogs.
References
- 1. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
Application Notes and Protocols for the Synthesis of Therapeutic Peptides Using Fmoc-D-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-D-His(Trt)-OH in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The incorporation of D-histidine can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby improving bioavailability and in vivo half-life.[1][2] This document outlines detailed protocols, potential challenges such as racemization, and strategies to ensure the successful synthesis of high-quality D-histidine-containing peptides.
Introduction: The Significance of D-Histidine in Therapeutic Peptides
The use of non-canonical amino acids, particularly D-amino acids, is a key strategy in modern drug discovery to overcome the limitations of native peptide therapeutics. Peptides composed solely of L-amino acids are often susceptible to rapid enzymatic degradation. The introduction of a D-amino acid, such as D-histidine, can disrupt the recognition sites for many common proteases, leading to peptides with a longer biological half-life.[1][2] Furthermore, the incorporation of D-amino acids can induce specific secondary structures, which may be crucial for biological activity.
This compound is a standard building block for introducing D-histidine in Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides temporary protection and is readily removed by a mild base, typically piperidine. The trityl (Trt) group protects the imidazole side chain of histidine and is cleaved under acidic conditions during the final cleavage from the solid support.[3]
Challenges: Histidine Racemization
A significant challenge during the coupling of histidine residues is the risk of racemization. The imidazole ring of histidine can act as an intramolecular base, leading to the abstraction of the α-proton and subsequent loss of stereochemical integrity.[4][5] While the Trt group on the τ-nitrogen offers some steric hindrance, it only provides minor suppression of racemization.[4][5] The extent of racemization is influenced by factors such as the activation method, coupling reagents, and reaction temperature.
| Protecting Group | Activation/Coupling Conditions | Racemization Level | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | 1% | [5] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | [5] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [5] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% | [5] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [5] |
| Fmoc-His(Boc)-OH | DIC/Oxyma Pure, 50°C, 10 min | Comparable to Fmoc-His(Trt)-OH | [6] |
Note: MBom (4-methoxybenzyloxymethyl) and Boc (tert-Butoxycarbonyl) are alternative side-chain protecting groups for histidine that can offer better suppression of racemization.
To minimize racemization when using this compound, it is recommended to use coupling reagents that favor acidic conditions, such as diisopropylcarbodiimide (DIC) with an additive like OxymaPure, and to avoid prolonged pre-activation times.[5][6]
Experimental Protocols
Workflow for Solid-Phase Peptide Synthesis using this compound
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swelled resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and dibenzofulvene.[1]
Protocol 3: Amino Acid Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HCTU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Alternatively, for reduced racemization risk, use DIC (3 eq.) and OxymaPure (3 eq.).[1][5]
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[7]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the desired peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2.
-
Wash the resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[1] TIS is a scavenger to protect against side reactions involving the trityl cation.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Cleavage and Deprotection Signaling Pathway
Caption: Schematic of the final cleavage and deprotection step.
Protocol 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). For histidine-rich peptides, which can be highly hydrophilic, specialized purification strategies such as a multi-column approach involving ion-exchange chromatography may be necessary for optimal separation.[8]
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.
Materials and Reagents
| Material/Reagent | Purpose |
| Resins | |
| Rink Amide or 2-chlorotrityl chloride resin | Solid support for peptide synthesis |
| Amino Acids | |
| This compound and other Fmoc-amino acids | Building blocks for the peptide chain |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine | Reagent for Fmoc deprotection |
| Diethyl ether | For peptide precipitation |
| Coupling Reagents | |
| HCTU, HATU, or DIC | Activate the carboxylic acid for amide bond formation |
| OxymaPure or HOBt | Coupling additives to improve efficiency and reduce racemization |
| Bases | |
| N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Base for the coupling reaction |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Triisopropylsilane (TIS) | Scavenger for reactive cations generated during cleavage |
| Water | Component of the cleavage cocktail |
This comprehensive guide provides the necessary protocols and considerations for the successful synthesis of therapeutic peptides containing D-histidine using this compound. By carefully controlling the coupling conditions and being mindful of the potential for racemization, researchers can effectively incorporate this valuable non-canonical amino acid into their peptide drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Fmoc-D-His(Trt)-OH in the Synthesis of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane.[1] The incorporation of non-proteinogenic amino acids, such as D-isomers, into AMP sequences is a key strategy to enhance their therapeutic potential. D-amino acids confer resistance to proteolytic degradation, thereby increasing the in vivo half-life and bioavailability of the peptide.[2]
Fmoc-D-His(Trt)-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of AMPs. The D-configuration of the histidine residue enhances peptide stability, while the imidazole side chain of histidine plays a crucial role in the antimicrobial activity, often in a pH-dependent manner.[2][3] The trityl (Trt) group provides stable protection for the imidazole side chain during synthesis and is readily removed during the final cleavage step.[4]
These application notes provide detailed protocols and technical guidance for the efficient and successful incorporation of this compound in the SPPS of AMPs.
The Role of D-Histidine in Antimicrobial Peptides
The incorporation of D-histidine into AMPs offers several advantages:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid disrupts the recognition sites for proteases, leading to peptides with a longer biological half-life.[2]
-
Modulation of Antimicrobial Activity: The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, contributing to the peptide's interaction with microbial membranes.[2] The antimicrobial activity of histidine-rich peptides is often pH-dependent, showing increased potency in the slightly acidic environments characteristic of infection sites.[3][5]
-
Improved Selectivity: The stereochemistry of the peptide can influence its interaction with mammalian versus microbial cell membranes, potentially leading to improved selectivity and reduced cytotoxicity.
Data Presentation
Table 1: Representative Purity of Crude Peptides Synthesized Using Fmoc-Amino Acids
| Amino Acid Derivative | Crude Peptide Purity (%) | Notes |
| Standard Fmoc-Amino Acids | 70 - 95 | Purity is sequence-dependent and influenced by synthesis conditions. |
| This compound | 65 - 90 | The bulky trityl group can present steric hindrance, potentially leading to slightly lower crude purity in some cases. Optimization of coupling conditions is crucial. |
This table presents illustrative data based on typical outcomes in solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesis protocol.
Table 2: Antimicrobial Activity of a Histidine-Rich β-Hairpin Peptide (HV2)
| Microorganism | Minimum Inhibitory Concentration (MIC) in µM |
| E. coli | 4 - 8 |
| P. aeruginosa | 4 - 8 |
| S. aureus | > 64 |
| E. faecalis | > 64 |
Data sourced from a study on the bioactivity of histidine-rich β-hairpin peptides.[6] The peptide HV2 demonstrated strong activity against Gram-negative bacteria.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Antimicrobial Peptide
This protocol outlines the manual synthesis of a generic AMP containing a D-histidine residue using this compound on a Rink Amide resin.
1. Resin Preparation and Swelling:
- Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.[2]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]
3. Amino Acid Coupling:
- For standard Fmoc-amino acids: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Immediately add the activated amino acid solution to the deprotected resin.
- For this compound: Due to potential racemization, a specific activation protocol is recommended.[7] In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow for a very short pre-activation time (less than 1 minute) before adding to the resin to minimize racemization.[8]
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2]
- If the coupling is incomplete, the step can be repeated.
4. Iterative Synthesis:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[2] TIS is crucial to scavenge the released trityl cations and prevent side reactions.[9]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
7. Peptide Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Mandatory Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Proposed Mechanism of Action for Histidine-Rich Antimicrobial Peptides
Caption: Proposed mechanism of action for histidine-rich AMPs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-function relationships in histidine-rich antimicrobial peptides from Atlantic cod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity and Bactericidal Mechanism of Histidine-Rich β-Hairpin Peptide Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
Applications of Fmoc-D-His(Trt)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-His(Trt)-OH, the N-α-9-fluorenylmethyloxycarbonyl and side-chain N(im)-trityl protected form of D-histidine, is a critical building block in modern drug discovery, particularly in the synthesis of peptide-based therapeutics. The incorporation of D-amino acids, such as D-histidine, into peptide sequences offers significant advantages by enhancing their therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for drug discovery applications.
The primary advantage of utilizing D-amino acids lies in the increased resistance of the resulting peptides to proteolytic degradation.[1][2] Peptides composed of naturally occurring L-amino acids are often rapidly broken down by proteases in the body, limiting their bioavailability and therapeutic efficacy. By introducing D-amino acids, the peptide backbone becomes less recognizable to these enzymes, leading to a longer in vivo half-life.[1][2]
The imidazole side chain of histidine plays a crucial role in the biological activity of many peptides, participating in receptor binding, and catalysis. The trityl (Trt) protecting group on the imidazole nitrogen is labile to mild acidic conditions, allowing for its removal during the final cleavage step or selectively on-resin for further modifications.[1]
Key Applications in Drug Discovery
The unique properties of D-histidine make this compound a valuable reagent in several areas of drug discovery:
-
Development of Peptide Hormone Analogs: A significant application is in the synthesis of analogs of peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH).[2] Introducing D-histidine can convert a GnRH agonist into a potent antagonist, a strategy employed in the development of drugs for hormone-dependent cancers and other conditions.
-
Enhancing Metabolic Stability: The incorporation of D-histidine increases the resistance of peptides to enzymatic degradation, leading to improved pharmacokinetic profiles and allowing for less frequent dosing.[2]
-
Modulating Receptor Binding and Activity: The stereochemistry of amino acids can significantly influence the conformation of a peptide and its interaction with its biological target. The use of D-histidine can lead to altered binding affinities and potentially novel biological activities.
-
Creation of Peptide Libraries for Screening: this compound is used in the combinatorial synthesis of peptide libraries to explore a wider range of chemical space and identify novel drug leads.
Case Study: Synthesis of GnRH Antagonists
Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of drugs used to treat hormone-sensitive cancers like prostate and breast cancer, as well as conditions like endometriosis. The introduction of a D-amino acid at position 6 of the GnRH sequence is a key modification that imparts antagonist activity. While specific industrial synthesis protocols are proprietary, the following represents a typical laboratory-scale synthesis of a GnRH antagonist decapeptide incorporating D-histidine, based on publicly available information and standard SPPS practices.
GnRH Receptor Signaling Pathway
The biological target of GnRH antagonists is the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[2] Binding of GnRH (or an agonist) to the GnRHR activates downstream signaling pathways, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists competitively bind to the GnRHR, blocking the action of natural GnRH and thereby suppressing LH and FSH production.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for manual solid-phase peptide synthesis using Fmoc chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Fmoc-D-His(Trt)-OH
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Fmoc-D-His(Trt)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process in which a chiral molecule, such as a D-amino acid, converts into an equal mixture of both its D- and L-enantiomers. In peptide synthesis, the incorporation of even a small amount of the incorrect L-enantiomer of histidine can lead to the formation of diastereomeric peptide impurities.[1] These impurities can be difficult to separate from the desired peptide and may significantly impact the biological activity, therapeutic efficacy, and safety of the final product.[1] Histidine is particularly susceptible to racemization during peptide coupling.[1][2][3][4]
Q2: What is the primary cause of racemization during the coupling of this compound?
A2: The primary mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the Fmoc-protected histidine is activated by a coupling reagent. The planarity of the oxazolone intermediate allows for the loss of stereochemical integrity at the alpha-carbon. Another mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate that can be reprotonated to form either enantiomer.[2] The imidazole π-nitrogen of the histidine side chain is known to promote this enolization, making histidine particularly prone to racemization.[4][5]
Q3: Which factors influence the extent of this compound racemization?
A3: Several factors can influence the degree of racemization, including:
-
Coupling reagents and additives: The choice of coupling reagent and the use of additives are critical.[6] Carbodiimides like DCC and DIC can cause significant racemization if used alone.[2][6] Onium salt reagents (e.g., HBTU, HATU) can also promote racemization, especially with pre-activation.[1]
-
Base: The strength and type of base used can significantly impact racemization.[1] Strong bases like N,N-diisopropylethylamine (DIPEA) are known to increase the risk.[1]
-
Pre-activation time: Prolonged pre-activation of the amino acid before addition to the resin can lead to increased racemization.[4][6][7]
-
Temperature: Higher coupling temperatures can accelerate the rate of racemization.[2][8]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization.[1][2]
-
Side-chain protection: While the Trityl (Trt) group on the imidazole nitrogen is standard, alternative protecting groups can offer better suppression of racemization.[1][4]
Troubleshooting Guide
Issue: High levels of D-to-L isomerization detected in my peptide containing a D-His(Trt) residue.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling method known to minimize racemization. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as OxymaPure® is highly recommended.[1][9] DEPBT has also been reported as a superior coupling reagent for Fmoc-His(Trt)-OH.[10][11] |
| Strong Base | Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][12] |
| Prolonged Pre-activation | Minimize or eliminate the pre-activation time of the this compound with the coupling reagent and base before adding it to the resin.[1][4][6] An in situ activation strategy is often preferred.[13] |
| High Coupling Temperature | Lower the coupling temperature. Performing the coupling at 0°C or room temperature can help reduce the rate of racemization.[2] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C for histidine coupling has been shown to limit racemization.[8] |
| Ineffective Side-Chain Protection | For particularly sensitive sequences, consider using an alternative side-chain protecting group on the imidazole nitrogen that offers better racemization suppression, such as Methoxybenzyloxymethyl (MBom) or Boc.[4][14] |
Quantitative Data Summary
The choice of coupling reagents, additives, and protecting groups significantly impacts the degree of racemization. The following table summarizes data from various studies to guide your selection.
| Protecting Group | Coupling Conditions | Pre-activation Time | Temperature | % D-His Formation (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | RT | 1.0% | [4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | RT | 7.8% | [4][5] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | RT | 0.3% | [4][5] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | - | 80°C (Microwave) | 16.6% | [4][5] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | - | 80°C (Microwave) | 0.8% | [4][5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 5 min | RT | 1.8% | [9] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 55°C | 31.0% | [9] |
| Fmoc-His(Trt)-OH | - | - | 50°C for 10 min | 6.8% | [14] |
| Fmoc-His(Boc)-OH | - | - | 50°C for 10 min | 0.18% | [14] |
| Fmoc-His(Trt)-OH | - | - | 90°C for 2 min | >16% | [14] |
| Fmoc-His(Boc)-OH | - | - | 90°C for 2 min | 0.81% | [14] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is recommended for coupling this compound to minimize the risk of racemization.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling (in situ): a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF. b. Add this solution to the washed resin. c. Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry. d. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) and proceed to the next coupling step or final cleavage.
Visual Guides
Caption: Experimental workflow for low-racemization coupling of this compound.
Caption: Factors influencing and preventing racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Troubleshooting Fmoc-D-His(Trt)-OH Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-His(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can be attributed to several factors. The bulky trityl (Trt) protecting group on the histidine side chain can cause significant steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the peptide chain.[1][2] Additionally, poor solubility of either the this compound itself or the growing peptide-resin in the reaction solvent can limit reaction kinetics.[3][4][5] In some cases, aggregation of the peptide chain on the solid support can further restrict access to the reactive sites.[1]
Q2: What are the common side reactions associated with this compound coupling?
A2: The most significant side reaction is racemization of the α-carbon, leading to the incorporation of the L-histidine epimer.[3][6][7][8] Histidine is one of the most susceptible amino acids to racemization during activation.[6] The extent of racemization is influenced by the coupling method, base, and pre-activation time.[3] Another common side reaction, particularly when using carbodiimide reagents like DIC, is Nα-endcapping of the unreacted N-terminus of the peptide chain.[6][9]
Q3: How can I minimize racemization during the coupling of this compound?
A3: To minimize racemization, it is crucial to carefully select the coupling reagents and conditions. Using acidic coupling conditions, such as those with DIC/HOBt or DIC/Oxyma at ambient temperature, can help maintain the stereochemistry of the histidine.[3][10] It is also advisable to avoid or minimize pre-activation time, as prolonged pre-activation has been shown to increase racemization.[3][6] For particularly sensitive sequences, using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can also reduce the risk of racemization.[11] Alternatively, using a different side-chain protecting group for histidine, such as methoxybenzyloxymethyl (MBom) or tert-butyloxycarbonyl (Boc), can significantly suppress epimerization.[3][12]
Q4: Is double coupling a recommended strategy for this compound?
A4: Yes, double coupling is a frequently recommended strategy to overcome low coupling efficiency, especially when dealing with sterically hindered amino acids like this compound.[13][14] Repeating the coupling step with fresh reagents can help drive the reaction to completion and ensure a higher yield of the desired peptide.
Q5: What solvents are recommended for coupling this compound?
A5: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS and are generally suitable for this compound coupling.[15] The choice of solvent is critical as it affects the swelling of the resin and the solubility of the reagents and the growing peptide chain.[1] For some difficult couplings, mixtures of solvents, such as DMF/MeOH, have been used to improve solubility.[15]
Troubleshooting Guides
Problem 1: Low Coupling Yield Detected by Kaiser Test
A positive Kaiser test (dark blue beads) after the coupling step indicates the presence of unreacted primary amines and thus, incomplete coupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a positive Kaiser test after this compound coupling.
Detailed Steps:
-
Verify Reagents: Ensure that the this compound, coupling reagents, and solvents are of high quality and not degraded. Poor quality reagents can significantly impact coupling efficiency.
-
Double Coupling: This is often the most straightforward solution. After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of this compound and coupling reagents.[13][14]
-
Extend Reaction Time: If double coupling is not completely effective, increasing the reaction time for the coupling step can help to improve the yield.
-
Change Coupling Reagent: For very difficult couplings, switching to a more potent activating reagent such as HATU, HCTU, or DEPBT may be necessary to overcome steric hindrance.[1][11]
-
Improve Solubility: If solubility is suspected to be an issue, consider switching to a different solvent system or adding solubilizing additives.
Problem 2: Presence of D-His Racemization Detected by Chiral HPLC or Mass Spectrometry
The detection of the D-His epimer indicates that racemization has occurred during the coupling step.
Logical Relationship Diagram for Minimizing Racemization
Caption: Factors contributing to D-His racemization and corresponding mitigation strategies.
Recommended Actions:
-
Optimize Activation: Avoid prolonged pre-activation of this compound. In-situ activation, where the amino acid, coupling reagent, and additive are added to the resin simultaneously, is generally preferred to minimize racemization.[3][6]
-
Choice of Base: If a base is required for your coupling protocol, consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine in place of N,N-diisopropylethylamine (DIPEA).[11]
-
Temperature Control: Perform the coupling reaction at room temperature. Elevated temperatures can significantly increase the rate of racemization.[3][10][12]
-
Select Appropriate Coupling Reagents: Carbodiimide-based methods with additives like OxymaPure or HOBt (e.g., DIC/Oxyma) are generally less prone to causing racemization than some uronium-based reagents, especially when pre-activation is involved.[10][16] DEPBT is also a recommended reagent for coupling racemization-prone amino acids.[11]
-
Consider Alternative Histidine Derivatives: If racemization remains a persistent issue, using an alternative D-histidine derivative with a different side-chain protecting group, such as Fmoc-D-His(Boc)-OH, can be a highly effective solution.[12]
Data Presentation
Table 1: Impact of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH
| Coupling Reagent/Method | Temperature | Pre-activation Time | % D-Isomer Formation (Epimerization) | Reference |
| HCTU/6-Cl-HOBt/DIPEA | Not specified | 0 min | 1.0% | [3] |
| HCTU/6-Cl-HOBt/DIPEA | Not specified | 5 min | 7.8% | [3] |
| HCTU/6-Cl-HOBt/DIPEA | 80°C (Microwave) | Not specified | 16.6% | [3] |
| DIC/Oxyma | 35°C | In-situ | 1.5% | [7] |
| DIC/Oxyma | 55°C | In-situ | 31.0% | [7] |
| Standard Conditions | 50°C | 10 min | 6.8% | [12] |
Table 2: Comparison of Histidine Protecting Groups on Racemization
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation (Epimerization) | Reference |
| Fmoc-His(Trt)-OH | Standard, 50°C, 10 min | 6.8% | [12] |
| Fmoc-His(Boc)-OH | Standard, 50°C, 10 min | 0.18% | [12] |
| Fmoc-His(Trt)-OH | Microwave, 90°C, 2 min | >16% | [12] |
| Fmoc-His(Boc)-OH | Microwave, 90°C, 2 min | 0.81% | [12] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/Oxyma
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Immediately add the activation mixture to the washed resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a double coupling.
Protocol 2: Double Coupling Procedure
-
Follow steps 1-5 of the "Standard Coupling Protocol".
-
Perform a Kaiser test. If positive, proceed to the next step.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Repeat the coupling step (Step 4 of the standard protocol) with a fresh solution of activated this compound.
-
Wash the resin with DMF (3-5 times).
-
Perform a final Kaiser test to confirm the completion of the coupling.
References
- 1. chempep.com [chempep.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bot Verification [merel.si]
- 11. bachem.com [bachem.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. mesalabs.com [mesalabs.com]
- 14. biotage.com [biotage.com]
- 15. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-D-His(Trt)-OH in their solid-phase peptide synthesis (SPPS) protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions associated with this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in SPPS?
A1: The most significant side reaction is racemization (epimerization) of the α-carbon during the coupling step.[1][2][3][4][5] This is primarily due to the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2][4][5] Another notable side reaction, particularly when using diisopropylcarbodiimide (DIC) as a coupling agent, is Nα-endcapping of the peptide by DIC, especially when pre-activation of the amino acid is avoided.[1][6]
Q2: What is the role of the Trityl (Trt) protecting group on the histidine side chain?
A2: The bulky trityl (Trt) group is employed to protect the imidazole nitrogen of the histidine side chain from participating in undesirable reactions during peptide synthesis.[2][7] It effectively prevents N-acylation on the ring but offers only minor suppression of racemization.[4] The Trt group is stable under the mild basic conditions used for Fmoc removal (e.g., piperidine) and is typically cleaved at the end of the synthesis using strong acidic conditions, such as with trifluoroacetic acid (TFA).[7][8]
Q3: How does the choice of coupling method influence racemization of this compound?
A3: The coupling method and, more specifically, the pre-activation time of the carboxyl group, are critical factors influencing the extent of racemization.[1][2][3] Prolonged pre-activation, especially with uronium/aminium-based coupling reagents, significantly increases the risk of racemization.[2][9][10] Conversely, in-situ activation without a pre-activation step can lead to other side reactions like Nα-DIC-endcapping.[1][6] Therefore, a carefully optimized balance is necessary.
Q4: Can temperature affect the stability of this compound during coupling?
A4: Yes, elevated temperatures can significantly increase the rate of racemization.[2][4] Microwave-assisted SPPS, which often involves higher temperatures, has been shown to lead to higher levels of the D-isomer impurity when using Fmoc-His(Trt)-OH.[2][10] If elevated temperatures are necessary to overcome difficult couplings, alternative protective groups for histidine, such as Boc or Mbom, may be considered to minimize epimerization.[4][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer impurity in the final peptide | Racemization of this compound | 1. Minimize pre-activation time: Keep the pre-activation of this compound to a minimum before adding it to the resin. For some coupling reagents, in-situ activation may be preferable.[1][9] 2. Control the temperature: Avoid high temperatures during the coupling of histidine. Perform the coupling at ambient temperature whenever possible.[2] 3. Choose appropriate coupling reagents: Acidic coupling conditions, such as those with DIC/HOBt, can help maintain stereochemistry.[10] 4. Consider alternative protecting groups: For particularly sensitive sequences or when high temperatures are unavoidable, consider using Fmoc-His(Boc)-OH or Fmoc-His(Mbom)-OH, which have shown lower racemization potential.[4][10] |
| Presence of a peptide with an added mass corresponding to DIC | Nα-DIC-endcapping | This side reaction is more prevalent when using in-situ activation with DIC to avoid racemization.[1][6] A balance must be struck: 1. Implement a short pre-activation: A brief pre-activation of this compound with DIC before coupling can reduce the availability of free DIC to react with the N-terminus of the peptide.[1] 2. Optimize reagent stoichiometry: Use the minimum necessary excess of DIC. |
| Incomplete coupling of this compound | Steric hindrance | The bulky Trt group can sometimes hinder coupling efficiency.[2] 1. Extend coupling time: Increase the reaction time for the histidine coupling step. 2. Use a more potent coupling reagent: Employ reagents like HATU or HCTU, but be mindful of the increased risk of racemization and optimize the pre-activation time accordingly.[11] |
Quantitative Data on Racemization
The degree of racemization of Fmoc-His(Trt)-OH is highly dependent on the experimental conditions. The following tables summarize findings from various studies.
Table 1: Effect of Pre-activation Time and Temperature on Racemization
| Coupling Conditions | Pre-activation Time | Temperature | Racemization Level (%) | Reference |
| HCTU/6-Cl-HOBt/DIPEA | 0 min | Ambient | 1.0 | [2][10] |
| HCTU/6-Cl-HOBt/DIPEA | 5 min | Ambient | 7.8 | [2][10] |
| Microwave-assisted | - | 80°C | 16.6 | [2][10] |
Data is for L-histidine, but the racemization propensity is expected to be similar for D-histidine.[2]
Table 2: Comparison of Different Histidine Derivatives on Epimerization
| Histidine Derivative | Coupling Conditions (Temperature, Time) | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | [4] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | [4] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | [4] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | [4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | [10] |
| Fmoc-His(Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | [10] |
Experimental Protocols
Protocol 1: Minimizing Racemization during this compound Coupling
This protocol is designed to minimize racemization by reducing pre-activation time and controlling temperature.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable activating agent (e.g., HOBt, 1 equivalent) in DMF.
-
Activation and Coupling: Add the coupling reagent (e.g., DIC, 1 equivalent to the amino acid) to the amino acid solution and immediately add the mixture to the resin. Alternatively, for in-situ activation, add the amino acid/HOBt solution and the DIC solution sequentially to the resin with minimal delay.
-
Reaction: Allow the coupling reaction to proceed at ambient temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents.
Visual Guides
Caption: Mechanism of racemization for activated Fmoc-His(Trt)-OH.
Caption: Troubleshooting workflow for histidine racemization in SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. merel.si [merel.si]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage for His(Trt) Peptides
Welcome to the technical support center for peptide cleavage optimization. This guide provides detailed answers, troubleshooting advice, and protocols specifically for researchers working with peptides containing trityl-protected Histidine (His(Trt)).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing His(Trt)?
The primary challenge during the cleavage of peptides with His(Trt) is not the removal of the trityl (Trt) protecting group itself, which is highly acid-labile, but managing the highly reactive trityl cation (Trt+) that is generated in the process.[1][2] This electrophilic cation can re-attach to nucleophilic residues in the peptide chain, particularly the indole ring of Tryptophan (Trp), leading to unwanted, often irreversible, side products and reduced purity of the final peptide.[3]
Q2: What are scavengers and why are they essential for His(Trt) cleavage?
Scavengers are nucleophilic compounds added in excess to the trifluoroacetic acid (TFA) cleavage cocktail.[1] Their role is to preferentially react with and neutralize electrophilic species, such as the trityl cation, that are liberated from protecting groups during acidolysis.[3] By trapping these reactive intermediates, scavengers prevent them from modifying sensitive amino acid residues like Tryptophan, Methionine, and Cysteine, thereby ensuring the integrity of the desired peptide.[1]
Q3: My peptide contains His(Trt) and Tryptophan (Trp). What is the most common side reaction and how can I prevent it?
The most common side reaction is the alkylation of the Tryptophan indole ring by the trityl cation.[3][4] This can be largely suppressed by using an optimized cleavage cocktail containing effective scavengers. Triisopropylsilane (TIS) is a highly effective and commonly used scavenger for trityl cations.[3] Including TIS in your cleavage cocktail is strongly recommended. For peptides containing Trp, using 1,2-ethanedithiol (EDT) is also particularly effective at preventing acid-catalyzed oxidation.
Q4: Can you recommend a standard, general-purpose cleavage cocktail for a simple peptide with His(Trt)?
A widely used, effective, and "odorless" cleavage cocktail for peptides with trityl-based protecting groups is a mixture of TFA, Triisopropylsilane (TIS), and water.[5][6] A common formulation, often called "Reagent B" (with slight variations), is excellent for scavenging the trityl cation.
This cocktail is a good starting point for peptides that do not contain other highly sensitive residues like Methionine or multiple Cysteines.[5]
Q5: My peptide is complex and contains His(Trt) along with Cys, Met, and Trp. Which cleavage cocktail should I use?
For peptides containing a combination of sensitive residues, a more robust cocktail with a broader range of scavengers is necessary. "Reagent K" is a classic cocktail designed for this purpose.[5][7] It contains scavengers to protect against alkylation (TIS/thioanisole), oxidation (EDT), and other side reactions affecting Tyr and Met.
-
Reagent K Composition: Trifluoroacetic acid (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-ethanedithiol (2.5%)[7]
If Methionine oxidation is a specific concern, "Reagent H" is an even more specialized cocktail designed to prevent the formation of methionine sulfoxide.[5][8]
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Action |
| Incomplete Cleavage | For peptides with multiple arginine residues or for very long sequences, the standard 1-2 hour cleavage time may be insufficient. Perform a small-scale trial and extend the cleavage time to 3-4 hours. |
| Peptide Re-attachment to Resin | If improper scavengers are used, the peptide (especially C-terminal Trp or Met) can re-attach to the resin.[9] Ensure your cocktail contains an effective scavenger like TIS for the Trityl group.[3] |
| Peptide Soluble in Ether | Some peptides may have partial solubility in the cold ether used for precipitation. Check the ether supernatant for your product.[9] |
| Incomplete Resin Washing | Residual peptide may remain on the resin. After the initial filtration, perform an additional rinse of the resin with a small volume of fresh cleavage cocktail or pure TFA and combine the filtrates.[9][10] |
Problem 2: Impure Crude Peptide (Multiple Peaks in HPLC)
| Possible Cause | Troubleshooting Action |
| Tritylation of Trp/Met/Cys | This indicates insufficient scavenging of the trityl cation. Increase the concentration of Triisopropylsilane (TIS) in your cocktail to 2.5-5%. TIS is highly effective at quenching the Trt cation. |
| Oxidation of Methionine | A peak corresponding to +16 Da of your target mass suggests Met oxidation. Use a specialized cocktail like Reagent H, which contains DMS and ammonium iodide to prevent this.[5][8] |
| Incomplete Side-Chain Deprotection | Protecting groups on other residues (e.g., Pbf on Arg) may require longer cleavage times for complete removal.[9] Extend the reaction time and re-analyze. |
| Scavenger-Related Impurities | Additives like phenol and thioanisole can be difficult to remove and may appear as large peaks in the HPLC.[9] Try modifying the HPLC gradient to better resolve these peaks from your peptide.[9] An alternative is to use an "odorless" cocktail (e.g., TFA/TIS/Water/DODT) to avoid involatile scavengers. |
Data & Reagents
Table 1: Comparison of Common Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Recommended Use | Reference |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose for peptides with His(Trt) but without other highly sensitive residues.[3] | [3][6] |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | "Odorless" cocktail especially useful for Trityl-based protecting groups.[5] | [5] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Robust, general cleavage for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[7] | [5][7] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically designed to prevent the oxidation of Methionine residues.[8] | [5][8] |
Table 2: Function of Common Scavengers
| Scavenger | Chemical Class | Typical % | Primary Function |
| Triisopropylsilane (TIS) | Trialkylsilane | 1-5% | Highly effective scavenger for trityl and other carbocations.[3] Creates "odorless" cocktails.[5] |
| 1,2-Ethanedithiol (EDT) | Thiol | 1-5% | Scavenges trityl cations and helps prevent oxidation of Tryptophan.[1] |
| Water (H₂O) | - | 2-5% | Acts as a scavenger and helps hydrolyze t-butyl esters formed during cleavage. |
| Phenol | Aromatic Alcohol | 1-5% | Acts as a scavenger and is particularly useful for protecting Tyrosine residues.[1][5] |
| Thioanisole | Thiol | 1-5% | Less volatile thiol scavenger; effective for trityl cations and helps cleave Arg(Pmc/Pbf).[1] |
Experimental Protocols
General Protocol for Cleavage of His(Trt)-Containing Peptides
This protocol is a general guideline. Always perform a small-scale trial cleavage (10-20 mg of resin) to optimize conditions for your specific peptide before proceeding with the entire batch.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (round-bottom flask or specialized cleavage vessel)
-
Shaker or stirrer
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed. Wash the peptide-resin thoroughly with Dichloromethane (DCM) and Methanol to remove residual DMF, then dry it completely under a high vacuum for at least 4 hours.[10]
-
Reaction Setup: Place the dried peptide-resin in a round-bottom flask with a stir bar. Cool the flask in an ice bath for 5-10 minutes.[10]
-
Add Cleavage Cocktail: Prepare the cleavage cocktail and cool it in an ice bath. Add the cocktail to the resin (a standard ratio is 10 mL per gram of resin).[10]
-
Cleavage Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 1.5 - 3 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[5][10]
-
Isolate Peptide Solution: Filter the resin using a fritted glass funnel and collect the filtrate. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.[10]
-
Peptide Precipitation: In a centrifuge tube, add 10 times the volume of cold MTBE or diethyl ether. Slowly add the TFA filtrate drop-wise to the cold ether while gently vortexing. A white precipitate should form.[5]
-
Isolate Crude Peptide: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: After the final wash, carefully dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification and analysis.
Visual Guides
Caption: Standard workflow for peptide cleavage and isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-His(Trt)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-D-His(Trt)-OH. Our aim is to offer practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing D-Histidine(Trt)?
A1: The primary challenges include potential racemization of the D-Histidine during synthesis, which can lead to diastereomeric impurities that are difficult to separate by standard reversed-phase HPLC. Additionally, the bulky trityl (Trt) protecting group on the histidine side chain can influence the peptide's solubility and chromatographic behavior. Incomplete removal of the Trt group during cleavage can also result in challenging purification profiles.
Q2: Why is racemization a significant concern for this compound, and how can it be minimized during synthesis?
A2: Histidine is particularly susceptible to racemization during the coupling step of solid-phase peptide synthesis (SPPS).[1] The imidazole ring of histidine can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity. For D-His, this results in the formation of the L-His diastereomer, which is often difficult to resolve chromatographically from the target peptide. To minimize racemization, it is recommended to use coupling reagents known to suppress this side reaction, such as those incorporating Oxyma Pure or employing carbodiimide/HOBt activation under carefully controlled, mildly acidic conditions.[2] Prolonged pre-activation times should be avoided as they have been shown to increase racemization levels.[3]
Q3: What is the recommended strategy for cleaving the peptide from the resin and removing the Trityl group from D-Histidine?
A3: A standard cleavage cocktail for removing the peptide from the resin and deprotecting the Trt group from histidine is a mixture based on trifluoroacetic acid (TFA). A common formulation, Reagent B, consists of TFA, water, phenol, and triisopropylsilane (TIS).[4] TIS acts as a scavenger to trap the released trityl cations, preventing side reactions such as re-attachment to the peptide or alkylation of sensitive residues like tryptophan. For peptides containing other sensitive amino acids, the composition of the cleavage cocktail may need to be optimized.[5]
Q4: Can Immobilized Metal Affinity Chromatography (IMAC) be used to purify peptides containing D-Histidine?
A4: Yes, Immobilized Metal Affinity Chromatography (IMAC) is a viable and selective method for purifying histidine-containing peptides, including those with D-histidine.[6] This technique is based on the affinity of the histidine imidazole side chain for chelated metal ions like Ni²⁺, Cu²⁺, or Zn²⁺.[7] It can be a powerful orthogonal purification step to RP-HPLC, especially for complex crude peptide mixtures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Broad or Tailing Peaks in HPLC Chromatogram | - Peptide aggregation.- Suboptimal mobile phase pH.- Interaction of the histidine residue with residual silanols on the HPLC column. | - Dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of formic acid, or in a denaturing solvent like guanidinium hydrochloride for highly aggregated peptides).- Adjust the mobile phase pH. For histidine-containing peptides, a pH below the pKa of the imidazole side chain (around 6) is often beneficial.- Add a competitive base, such as a small amount of triethylamine (TEA), to the mobile phase to mask silanol interactions.- Use a high-quality, end-capped HPLC column. |
| Presence of a Difficult-to-Separate Impurity with the Same Mass | - Racemization of D-Histidine to L-Histidine during synthesis. | - Optimize the coupling conditions during synthesis to minimize racemization (see FAQ 2).- Employ a shallower gradient during preparative HPLC to improve resolution between the diastereomers.- Consider using an alternative stationary phase or a different ion-pairing reagent in the mobile phase to alter selectivity. |
| Low Yield After Purification | - Incomplete cleavage from the resin.- Precipitation of the peptide during purification.- Adsorption of the peptide to vials or the HPLC column. | - Ensure a sufficient volume of cleavage cocktail and adequate cleavage time.- Before injection, ensure the peptide is fully dissolved in the initial mobile phase. If solubility is an issue, inject in a stronger, compatible solvent.- Pre-condition the HPLC column with a blank injection of the peptide to saturate any active sites. Use low-adsorption vials for collection. |
| Multiple Peaks in the Crude Product Mass Spectrum | - Incomplete removal of the Trityl (Trt) protecting group.- Formation of deletion sequences during synthesis.- Side reactions during cleavage (e.g., alkylation by trityl cations). | - Optimize the cleavage cocktail and reaction time to ensure complete deprotection. The addition of effective scavengers like TIS is crucial.[4]- Review the SPPS protocol to ensure efficient coupling and deprotection at each step. The Kaiser test can be used to monitor the completeness of each coupling reaction.[8]- Ensure an adequate amount of scavenger is used in the cleavage cocktail to prevent side reactions. |
Quantitative Data Summary
Table 1: Impact of Coupling Conditions on Histidine Racemization
| Coupling Reagent | Pre-activation Time (min) | % D-His Racemization (from L-His) | Reference |
| HCTU/6-Cl-HOBt/DIPEA | 0 | 1.0% | [2] |
| HCTU/6-Cl-HOBt/DIPEA | 5 | 7.8% | [2] |
| DIC/Oxyma in NBP | - | 2.5% | [9] |
| TBEC/Oxyma in DMF | - | 1.1% | [9] |
| DIC/Oxyma in DMF | - | 1.0% | [9] |
Note: Data presented is for L-Histidine, but the principles of racemization apply similarly to D-Histidine, resulting in the formation of the L-diastereomer.
Experimental Protocols
Protocol 1: Cleavage of Peptide from Resin and Deprotection of D-His(Trt)
This protocol describes the cleavage of a peptide containing a Trt-protected D-histidine residue from a solid support and the simultaneous removal of the side-chain protecting group.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or vacuum line for drying
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Reversed-Phase HPLC Purification of a D-His(Trt)-Containing Peptide
This protocol provides a general starting point for the purification of a cleaved and deprotected peptide containing D-Histidine using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative C18 HPLC column
-
HPLC system with a UV detector (monitoring at 220 nm and 280 nm)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or formic acid can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide and should be determined initially on an analytical scale.
-
Fraction Collection: Collect fractions corresponding to the elution of the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the acetonitrile from the pooled fractions using a rotary evaporator or a similar method. Freeze the aqueous solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizations
References
- 1. Bot Verification [merel.si]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. scite.ai [scite.ai]
Technical Support Center: Troubleshooting Trityl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the incomplete deprotection of the trityl (Trt) group.
Frequently Asked Questions (FAQs)
Q1: How can I determine if the trityl group deprotection is incomplete?
The most reliable methods for detecting incomplete Trityl deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] In reverse-phase HPLC, the trityl-protected molecule is more hydrophobic and will have a longer retention time, appearing as a later-eluting peak or a shoulder on the main product peak.[1] Mass spectrometry will reveal a mass difference corresponding to the molecular weight of the trityl group (approximately 242.32 Da) between the desired product and the incompletely deprotected species.[1]
Q2: What are the primary causes of incomplete trityl deprotection?
Incomplete detritylation can stem from several factors, including degraded reagents, suboptimal reaction conditions (time and temperature), steric hindrance due to the molecule's structure, peptide aggregation on solid support, and the influence of specific adjacent amino acid residues.[1][2]
Q3: What is the function of a scavenger in the deprotection reaction?
During acid-catalyzed deprotection, a stable but highly reactive trityl cation (Trt+) is formed.[3] This cation can act as an electrophile and cause side reactions with nucleophilic functional groups in your molecule, such as those in tryptophan or tyrosine residues.[3] Scavengers, like triisopropylsilane (TIS), are added to the reaction mixture to trap the trityl cation and prevent these undesired side products.[1][3]
Q4: Can specific amino acid sequences hinder trityl group removal?
Yes, certain sequences are known to impede deprotection. An N-terminal asparagine (Asn) residue protected with a trityl group is notoriously difficult to deprotect completely under standard conditions.[1][4] The proximity of the trityl group to the N-terminal amino group is believed to be the cause.[1][4] Additionally, the presence of a reduced peptide bond near a Trt-protected asparagine can also lead to incomplete cleavage.[1][5]
Q5: Are there alternative deprotection methods besides strong acids?
While strong acids like trifluoroacetic acid (TFA) are common, milder acids such as acetic acid or formic acid can be used for selective deprotection when other acid-labile groups are present.[3] Other methods include the use of Lewis acids like zinc bromide and non-acidic techniques such as reductive cleavage.[3]
Troubleshooting Guide
Problem: Analysis indicates the presence of trityl-protected species after deprotection.
The troubleshooting workflow below provides a step-by-step process to identify and resolve the root cause of incomplete detritylation.
Caption: Troubleshooting workflow for incomplete Trityl group removal.
In-Depth Solutions & Methodologies
Issue 1: Reagent Quality and Reaction Conditions
Q: My deprotection is consistently incomplete even with simple molecules. What should I check first?
A: The primary suspects are the quality of your deprotection reagent and the reaction conditions. The acidic reagent can degrade over time, losing its efficacy.[2]
Recommended Actions:
-
Reagent Quality: Always use fresh, high-quality acid solutions. For oligonucleotide synthesis, dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (DCM) are common.[2][6]
-
Reaction Time: If the reaction time is too short, the deprotection may not reach completion. Try extending the duration of the acid treatment.[1][2] For problematic sequences, such as those with N-terminal Asn(Trt), longer cleavage times may be necessary.[1][5]
-
Temperature: Most deprotection reactions are performed at room temperature. A significant drop in ambient temperature can slow the reaction rate, leading to incomplete removal.[2]
| Parameter | Standard Condition | Troubleshooting Action |
| Acid Reagent | 2-3% DCA or TFA in DCM | Use a fresh bottle of high-purity acid. |
| Reaction Time | 2-4 hours (peptides) | Extend time in 1-hour increments.[1] |
| 60-400 seconds (oligos)[7] | Increase cycle time; monitor with DMT cation assay.[8] | |
| Temperature | Room Temperature | Ensure lab temperature is stable and not unusually cold.[2] |
Issue 2: Structural Hindrance and Aggregation (Solid-Phase Synthesis)
Q: Deprotection fails for my long or complex peptide. Could the peptide itself be the problem?
A: Yes, this is a common issue in solid-phase peptide synthesis. The secondary structure of the peptide on the solid support can physically block the cleavage reagents from accessing the trityl group.[1]
Recommended Actions:
-
Aggregation-Disrupting Solvents: Using solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis can help minimize hydrogen bonding and prevent the peptide chains from aggregating.[1]
-
"Kink"-Inducing Residues: The strategic introduction of pseudoproline dipeptides can disrupt the formation of secondary structures, improving reagent accessibility.[1]
-
Elevated Temperature: Performing the synthesis at a higher temperature can disrupt secondary structures, but must be done cautiously to avoid side reactions.[1]
-
Alternative Protecting Groups: For sequences known to be problematic, consider using a more acid-labile protecting group for asparagine, such as the methyl-trityl (Mtt) or xanthenyl (Xan) group, which can be removed under milder conditions.[1][5]
Experimental Protocols
Protocol 1: General Acid-Catalyzed Trityl Deprotection (from Solid Support)
This protocol describes a general procedure for cleaving a peptide from the resin and removing the trityl group simultaneously.
Reagents & Equipment:
-
Peptide-bound resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Reaction vessel
-
Filtration apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The formation of the orange/yellow trityl cation is often visible.[1][2]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional fresh cleavage cocktail and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]
-
Isolate the precipitated peptide via centrifugation.[1]
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dry under vacuum.[1]
Protocol 2: Analytical HPLC for Detection of Incomplete Deprotection
Reagents & Equipment:
-
Reverse-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude, deprotected peptide sample dissolved in a suitable solvent
Procedure:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved crude peptide sample.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.[1]
-
Monitor the elution profile at 220 nm.[1]
-
Analyze the chromatogram. The trityl-protected species, being more hydrophobic, will elute later than the fully deprotected product. The presence of a significant peak with a longer retention time indicates incomplete deprotection.[1]
Chemical Mechanism
The deprotection of a trityl group is an acid-catalyzed cleavage that proceeds through the formation of a resonance-stabilized and intensely colored trityl cation.
Caption: Acid-catalyzed cleavage of the Trityl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: His(Trt) Cleavage
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of scavengers on the cleavage of the trityl (Trt) protecting group from histidine (His) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Trityl (Trt) group on Histidine?
The trityl (Trt) group is an acid-labile protecting group used for the imidazole side chain of histidine during Fmoc-based solid-phase peptide synthesis. It prevents the side chain from participating in unwanted reactions during peptide chain elongation.
Q2: Why are scavengers necessary during the Trifluoroacetic acid (TFA) cleavage of His(Trt)?
During cleavage with a strong acid like TFA, the Trt group is removed, generating a stable but highly reactive trityl carbocation (Trt+).[1][2] This electrophilic species can re-attach to nucleophilic residues in the peptide, such as tryptophan, tyrosine, methionine, and cysteine, leading to undesired, modified side products.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, preventing side reactions and ensuring the integrity of the final peptide.[1][3]
Q3: How can I confirm if His(Trt) cleavage is incomplete?
Incomplete cleavage can be identified using standard analytical techniques:
-
Reverse-Phase HPLC (RP-HPLC): The Trt-protected peptide is significantly more hydrophobic and will have a longer retention time than the fully deprotected peptide. Incomplete cleavage will appear as a distinct, later-eluting peak.[3]
-
Mass Spectrometry (MS): The presence of a species with a mass approximately 242.32 Da higher than the expected molecular weight of the desired peptide indicates that the Trt group is still attached.[3]
Q4: Which scavengers are most effective for preventing trityl cation side reactions?
Trialkylsilanes, particularly Triisopropylsilane (TIS), are highly effective scavengers for the trityl cation.[2][3][4] TIS works by donating a hydride to the carbocation in an irreversible reaction.[4] Water is also a common scavenger used to quench t-butyl cations generated from other protecting groups like Boc and tBu.[5][6] For peptides with multiple sensitive residues, thiol-based scavengers like 1,2-Ethanedithiol (EDT) or thioanisole are often included.[1]
Q5: Can the choice of solid support resin affect cleavage efficiency?
Yes, the properties of the solid support can play a role. For instance, resins with high swelling capacity can improve reagent access to the peptide chain, potentially facilitating more efficient deprotection.[3] However, the primary factors influencing cleavage efficiency remain the cleavage cocktail composition and the peptide sequence itself.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Trt Cleavage (Confirmed by HPLC/MS) | 1. Insufficient Scavenger Concentration: The amount of scavenger is not enough to effectively trap all liberated trityl cations.[3] 2. Peptide Aggregation/Steric Hindrance: The peptide's secondary structure on the resin physically blocks TFA access to the His(Trt) residue.[3] 3. Problematic Sequences: An N-terminal Asparagine (Asn) adjacent to His(Trt) is known to slow deprotection significantly.[3] | 1. Optimize Cleavage Cocktail: Ensure an effective scavenger like TIS is present at an adequate concentration (typically 2.5-5%). For difficult sequences, consider using a more robust cocktail like Reagent K.[3][7] 2. Extend Cleavage Time: Increase the reaction time from the standard 2-3 hours up to 4 hours, especially for known problematic sequences. 3. Disrupt Aggregation: During synthesis, consider using aggregation-disrupting solvents (e.g., NMP) or incorporating pseudoproline dipeptides to break up secondary structures.[3] |
| Unexpected Peaks in HPLC (Besides target and Trt-protected peptide) | 1. Alkylation of Sensitive Residues: Liberated trityl cations have reacted with other nucleophilic side chains (e.g., Trp, Tyr, Met, Cys).[1] 2. Oxidation of Met or Cys: The acidic cleavage environment can lead to the oxidation of sulfur-containing residues.[8] | 1. Use a Multi-Scavenger Cocktail: For peptides rich in Trp, Met, or Cys, use a cocktail like Reagent K, which contains multiple scavengers (phenol, thioanisole, EDT) designed to protect these specific residues.[3][7] 2. Add Reducing Agents: Include EDT or Dithiothreitol (DTT) in the cleavage cocktail to suppress the oxidation of methionine and cysteine.[6][8] |
| Low Final Peptide Yield | 1. Premature Cleavage: If using a hyper-acid sensitive linker (e.g., 2-Chlorotrityl), some peptide may be lost during acidic Fmoc-deprotection steps throughout the synthesis.[9] 2. Irreversible Reattachment: Cations generated from the resin linker can react with nucleophilic residues, causing the peptide to irreversibly reattach to the support. | 1. Use a Less Acid-Labile Linker: If premature cleavage is suspected, switch to a more robust linker like the Rink Amide or Wang resin for subsequent syntheses. 2. Ensure Adequate Scavenging: A robust scavenger cocktail is crucial not only for protecting group cations but also for trapping linker-derived cations. |
Data Presentation: Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical and depends on the amino acids present in the peptide sequence.
| Cleavage Cocktail | Composition (v/v/v) | Primary Use Case & Key Features |
| Standard TFA Cleavage | 95% TFA / 2.5% Water / 2.5% TIS | General-purpose cocktail for peptides without multiple sensitive residues. TIS is essential for scavenging trityl cations.[3][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative to thiol-containing cocktails. Highly effective for peptides with Trt-protected residues.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Recommended for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr due to its comprehensive scavenger profile.[3][7] |
Experimental Protocols
Standard Protocol for TFA Cleavage of His(Trt)-Containing Peptides
This protocol outlines a general procedure for the cleavage and deprotection of a peptide from the solid-phase resin.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether ((CH₃CH₂)₂O)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. If desired, swell the resin in DCM for 20-30 minutes and then drain the solvent.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 1-2 mL for 100 mg of resin). The resin may turn a deep yellow or orange color upon addition of TFA due to the formation of trityl cations.[3]
-
Incubation: Gently agitate or swirl the mixture at room temperature for 2-3 hours.[1] For sequences known to be difficult, this time can be extended to 4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean 15 mL or 50 mL centrifuge tube.[10]
-
Resin Wash: Wash the resin with a small, fresh portion of the cleavage cocktail (approx. 0.5 mL) and then with 1-2 mL of DCM. Combine all filtrates.[3]
-
Peptide Precipitation: Place the centrifuge tube containing the combined filtrate in an ice bath. Add ice-cold diethyl ether (at least 10-fold excess volume) to the filtrate to precipitate the crude peptide. A white solid should form.[1][10]
-
Isolation: Centrifuge the suspension for 5-10 minutes at 3000-4000 rpm to pellet the peptide. Carefully decant and discard the ether supernatant.[6]
-
Washing: Wash the peptide pellet by adding another portion of cold diethyl ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step twice to remove residual scavengers and organic impurities.[1]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Analysis: Analyze the purity of the crude peptide using RP-HPLC and confirm its identity with Mass Spectrometry.
Visualizations
Caption: Experimental workflow for peptide cleavage and analysis.
Caption: Mechanism of trityl cation scavenging during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Analytical HPLC Methods for Monitoring Fmoc-D-His(Trt)-OH Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of analytical High-Performance Liquid Chromatography (HPLC) for monitoring solid-phase peptide synthesis (SPPS) reactions involving Fmoc-D-His(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC monitoring crucial when using this compound in peptide synthesis?
A1: HPLC monitoring is essential for several reasons. It allows for the real-time assessment of coupling efficiency, ensuring the reaction has gone to completion. It is also critical for detecting common side reactions associated with histidine derivatives, such as racemization (the conversion of the D-isomer to the L-isomer) and premature deprotection of the trityl (Trt) group.[1][2] Early detection of these issues allows for optimization of synthesis and purification strategies, ultimately saving time and resources.[3]
Q2: What are the primary species observed in an HPLC chromatogram when monitoring a coupling reaction?
A2: When analyzing a test cleavage from the resin, you should primarily look for:
-
Starting Material: The peptide chain before the addition of this compound.
-
Desired Product: The peptide chain successfully coupled with the this compound residue.
-
Unreacted this compound: Although washing steps should remove most of it, some may remain.
-
Side Products: Depending on the conditions, you might see peaks corresponding to racemized peptide, peptide with the Trt group removed, or byproducts from capping steps.
Q3: What are the most common side reactions involving Fmoc-His(Trt)-OH and how can they be identified by HPLC?
A3: The most significant side reaction is racemization , where the D-histidine epimerizes to L-histidine.[1][4][5] This results in a diastereomeric peptide that can be difficult to separate from the desired product. In HPLC, this often appears as a closely eluting peak or a shoulder on the main product peak. Another potential issue is the premature loss of the acid-labile Trt group, which can lead to undesired modifications on the imidazole side chain.[6] Using mass spectrometry (HPLC-MS) in conjunction with HPLC is the definitive way to identify these impurities.
Q4: My stock solution of Fmoc-His(Trt)-OH in DMF has turned yellow. Is it still usable?
A4: Discoloration of Fmoc-His(Trt)-OH solutions in DMF, sometimes occurring in as little as 24 hours, is a known issue.[4] While slight yellowing may not significantly impact performance, intense discoloration indicates potential degradation and the formation of impurities, which could complicate your synthesis and purification.[4] For critical applications, it is recommended to use freshly prepared solutions. Studies have shown that other derivatives, like Fmoc-His(Boc)-OH, exhibit greater solution stability.[4]
Standard Analytical HPLC Protocol
This protocol is a general guideline for monitoring the incorporation of this compound. Optimization may be required based on the specific peptide sequence and instrumentation.
Sample Preparation (Test Cleavage)
-
Transfer a small amount of peptide-resin (approx. 2-5 mg) to a microcentrifuge tube.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The triisopropylsilane (TIS) acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[3][7]
-
Add approximately 100-200 µL of the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin using a pipette with a cotton plug, collecting the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.
-
Dissolve the dried peptide in a suitable solvent for HPLC analysis, typically the initial mobile phase (e.g., 0.1% TFA in water or a water/acetonitrile mixture).[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]
HPLC Parameters
The following table summarizes a typical set of starting parameters for reversed-phase HPLC (RP-HPLC) analysis.
| Parameter | Recommended Setting |
| Column | Analytical C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 214 nm (peptide backbone) and 280 nm (aromatic residues)[3] |
| Column Temperature | 25-40 °C (use of a column oven is recommended for reproducibility)[8] |
| Injection Volume | 5-20 µL |
| Gradient | 5-95% B over 20-30 minutes (adjust based on peptide hydrophobicity) |
Troubleshooting Guide
Q: My retention times are inconsistent or drifting. What should I do?
A: Inconsistent retention times can stem from several sources. First, ensure your HPLC system is properly equilibrated and that the mobile phase composition is stable.[9] Check for leaks in the system, as even a small leak can affect the flow rate and pressure. Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[8] Temperature fluctuations can also cause drift, so using a column oven is highly recommended for stable retention.[8]
Q: My peaks are broad, split, or tailing. What is the cause?
A: Poor peak shape often points to issues with the column, sample solvent, or mobile phase.
-
Broad Peaks: Can be caused by column contamination or degradation, or excessive extra-column volume.
-
Split Peaks: This may indicate a partially blocked column inlet frit, which can be addressed by back-flushing the column. It can also occur if the sample solvent is much stronger than the mobile phase, causing poor focusing on the column head. Always try to dissolve your sample in the initial mobile phase.
-
Tailing Peaks: Often observed with basic compounds like peptides, tailing can result from secondary interactions with residual silanols on the silica-based column packing. Ensuring the mobile phase pH is low (e.g., using 0.1% TFA) helps minimize these interactions.
Q: I see unexpected "ghost" peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in a blank run or are not related to the injected sample. They are often due to contamination in the mobile phase, carryover from a previous injection, or leaching from system components. To troubleshoot, run a blank gradient (no injection) to see if the peaks persist. If so, prepare fresh mobile phase.[9] If the peaks only appear after a sample injection, it may be carryover, indicating a need for a more rigorous needle wash protocol.
Visual Diagrams
Experimental Workflow for HPLC Monitoring
Caption: Workflow from resin sample collection to HPLC data analysis.
HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Data Summary Tables
Table 1: Common Impurities in this compound Reactions
| Impurity/Side Product | Cause | Potential HPLC Observation |
| Racemized Peptide (L-His) | Prolonged activation time, elevated temperature, basic conditions during coupling.[4][5] | A closely eluting peak or shoulder next to the main product peak. |
| Trityl Cation Adducts | Inefficient scavenging of the Trityl cation released during cleavage.[3] | Peaks with a mass increase corresponding to Trp+Trt, etc. |
| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient coupling time/reagents.[10] | A significant peak corresponding to the starting peptide (N-1). |
| Premature Trt Deprotection | Repeated exposure to mild acid or instability of the protecting group. | May lead to subsequent side reactions on the imidazole ring. |
Table 2: Comparison of Histidine Derivatives and Racemization Risk
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [4] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [4] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | [4] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | [4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with D-Histidine
Welcome to the technical support center for the mass spectrometry analysis of peptides containing D-histidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specialized analytical challenge.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of peptides containing D-histidine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor chromatographic separation of D- and L-histidine containing peptides. | Standard reversed-phase chromatography often fails to resolve stereoisomers. | Employ chiral chromatography. A teicoplanin-based chiral stationary phase (CSP) is effective for separating histidine enantiomers. Alternatively, consider derivatization with a chiral reagent, although this adds complexity to sample preparation.[1][2] |
| Unexpected or unusual fragmentation patterns in MS/MS spectra. | The presence of a D-amino acid can alter peptide conformation, leading to different fragmentation pathways compared to the all-L-peptide. Histidine itself, regardless of chirality, can direct fragmentation. | Carefully compare the MS/MS spectra of your D-histidine peptide with its L-histidine counterpart. Look for differences in the relative abundance of b- and y-ions. Ion mobility-mass spectrometry can also help distinguish between isomers based on their collision cross-section values.[3] |
| Difficulty in identifying the peptide from database search results. | Standard search algorithms may not be configured to consider D-amino acid modifications, leading to failed or incorrect identifications. | Manually inspect the spectra for characteristic fragmentation patterns. If using a database search, ensure your search parameters include the mass shift for any modifications and consider that fragmentation may differ. For peptides with histidine, there is often enhanced cleavage at the C-terminal side of the residue.[4][5] |
| Low signal intensity or poor ionization of the D-histidine peptide. | The physicochemical properties of the D-histidine containing peptide might differ from its L-counterpart, affecting its ionization efficiency. The choice of matrix in MALDI-MS can also significantly impact signal intensity. | Optimize your mass spectrometer's source conditions. For MALDI-MS, 2,5-dihydroxybenzoic acid (DHB) has been shown to be a more effective matrix for peptides lacking basic residues like lysine or arginine, which might be relevant depending on your peptide's sequence.[6] |
| Suspected oxidation of the histidine residue. | Histidine is susceptible to oxidation, which can alter its mass and fragmentation behavior, complicating spectral interpretation. | Oxidation of histidine to 2-oxo-histidine can eliminate the preferential cleavage C-terminal to the histidine residue.[4][7][8] If you suspect oxidation, look for a +16 Da mass shift and a change in the fragmentation pattern. Electron Transfer Dissociation (ETD) can be a useful technique to obtain sequence information for oxidized peptides where Collision-Induced Dissociation (CID) fails to provide clear data.[8] |
Frequently Asked Questions (FAQs)
1. How can I differentiate between a peptide containing D-histidine and one containing L-histidine using mass spectrometry?
Direct differentiation by mass spectrometry alone is challenging as D- and L-histidine are isobaric (have the same mass). The most effective approach is to use a separation technique prior to mass analysis. Chiral liquid chromatography (LC) with a chiral stationary phase can separate the diastereomeric peptides, allowing for their individual analysis by the mass spectrometer.[1][2][9] Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomers based on their shape and collision cross-section, which may differ for peptides containing D- versus L-amino acids.[3]
2. Does the presence of D-histidine affect peptide fragmentation in MS/MS?
Yes, the stereochemistry of an amino acid can influence the three-dimensional structure of a peptide, which in turn can affect its fragmentation pattern during collision-induced dissociation (CID). While the fundamental fragmentation pathways (e.g., cleavage of the peptide backbone to produce b- and y-ions) remain the same, the relative intensities of these fragment ions can differ between peptides containing D- and L-histidine.
3. What are the characteristic fragmentation patterns for peptides containing histidine?
Peptides containing histidine often exhibit enhanced cleavage at the C-terminal side of the histidine residue, especially in doubly protonated tryptic peptides.[4][5][7] This is due to the basicity of the histidine side chain, which can influence proton mobility and direct fragmentation.
4. Are there any special considerations for sample preparation when analyzing D-histidine peptides?
Sample preparation is generally the same as for standard peptides. However, be aware of potential racemization (conversion of L- to D-amino acids or vice versa) if your sample is subjected to harsh conditions, such as strong acid hydrolysis at high temperatures.[10]
5. Can I use Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study peptides with D-histidine?
Yes, HDX-MS can be used to study the conformational dynamics of peptides containing D-histidine. The exchange rates of backbone amide hydrogens can provide insights into how the presence of a D-amino acid affects the peptide's structure and flexibility. There is also a specific technique, Histidine-HDX-MS, that measures the slow exchange of the imidazole C2-hydrogen to probe the local environment of histidine residues.[11][12]
Experimental Protocols
Chiral Separation of D- and L-Histidine Containing Peptides by LC-MS/MS
This protocol outlines a general method for the chiral separation of peptides containing D- and L-histidine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
Chiral HPLC Column (e.g., Teicoplanin-based, such as Astec CHIROBIOTIC T)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Peptide sample containing a mixture of D- and L-histidine isomers
Procedure:
-
Column Equilibration: Equilibrate the chiral column with an appropriate mixture of Mobile Phase A and B (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject 5-10 µL of the dissolved peptide sample.
-
Chromatographic Separation: Apply a linear gradient of Mobile Phase B. The exact gradient will need to be optimized for your specific peptide but a starting point could be:
-
5% to 40% B over 30 minutes
-
40% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and re-equilibrate for 10 minutes
-
-
Mass Spectrometry Analysis:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan MS to determine the m/z of the precursor ion.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragment ion spectra for both the D- and L-histidine containing peptides as they elute from the column.
-
Diagrams
Caption: Experimental workflow for the analysis of D-histidine peptides.
Caption: Troubleshooting logic for D-histidine peptide analysis.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-D-His(Trt)-OH and Fmoc-L-His(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the stereochemistry of amino acid building blocks is a critical determinant of the final peptide's structure, biological activity, and therapeutic potential. The choice between incorporating the naturally occurring L-amino acids or their non-natural D-enantiomers can profoundly influence a peptide's properties. This guide provides an objective comparison of Fmoc-D-His(Trt)-OH and Fmoc-L-His(Trt)-OH, two key reagents in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies.
Performance in Peptide Synthesis: A Tale of Two Enantiomers
The primary distinction in the synthetic performance between Fmoc-L-His(Trt)-OH and its D-counterpart lies in the well-documented challenge of racemization associated with the L-enantiomer. Histidine is one of the most susceptible amino acids to racemization during peptide coupling, a phenomenon that can lead to the undesired formation of diastereomeric impurities that are often difficult to separate from the target peptide.[1]
Key Performance Parameters
While direct head-to-head comparative studies are not extensively reported, performance characteristics can be inferred from the wealth of data on L-histidine racemization and the general principles of D-amino acid incorporation.
| Parameter | Fmoc-L-His(Trt)-OH | This compound (Inferred) | Key Considerations |
| Coupling Efficiency | >99% | >99% | Coupling efficiency is highly dependent on the coupling reagents, reaction conditions, and the peptide sequence. Both enantiomers are expected to have comparable coupling efficiencies under optimized conditions. |
| Racemization | High propensity for racemization (L to D) | Low propensity for racemization (D to L) | The imidazole side chain of histidine can catalyze the abstraction of the alpha-proton, leading to racemization. This is a significant concern for the L-enantiomer. While the D-enantiomer can also technically racemize, it is not a commonly reported issue, as the focus is typically on preventing the formation of the D-isomer from the L-isomer. |
| Purity of Final Peptide | Can be compromised by diastereomeric impurities | Generally higher, with fewer diastereomeric impurities | The presence of the D-His diastereomer resulting from the racemization of L-His can complicate purification and reduce the overall yield of the desired L-peptide. |
| Cost | Generally lower | Generally higher | The L-enantiomer is the naturally occurring form and is typically less expensive to produce. |
Experimental Data on L-Histidine Racemization
Several studies have quantified the extent of racemization of Fmoc-L-His(Trt)-OH under various coupling conditions. The degree of racemization is significantly influenced by the activation method, coupling reagents, and temperature.
| Coupling Reagent | Temperature | D-His Impurity (%) | Reference |
| DIC/Oxyma | Room Temperature | 1.8 | [2] |
| DIC/Oxyma | 55 °C | 31.0 | [2] |
| HATU/NMM | Not specified | High | [2] |
These data underscore the critical importance of carefully selecting coupling conditions to minimize racemization when incorporating L-histidine.
The Impact of Stereochemistry on Peptide Properties
The incorporation of D-histidine in place of L-histidine can dramatically alter the biological and pharmacological properties of a peptide.
| Property | Peptide with L-Histidine | Peptide with D-Histidine | Implications for Drug Development |
| Proteolytic Stability | Susceptible to degradation by proteases | Increased resistance to proteolysis | D-amino acid-containing peptides generally exhibit longer in vivo half-lives, a desirable characteristic for therapeutic peptides.[3] |
| Biological Activity | Native biological activity | Can be retained, enhanced, reduced, or altered | The change in stereochemistry can affect the peptide's three-dimensional structure and its interaction with biological targets. In some cases, D-amino acid substitution can lead to more potent analogs.[4] |
| Immunogenicity | Can be immunogenic | May have reduced immunogenicity | Peptides composed of D-amino acids are less likely to be processed and presented by the immune system. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines a standard manual Fmoc-SPPS procedure for incorporating a D-histidine residue into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-L-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Analytical Method for Determining Enantiomeric Purity
Chiral HPLC Analysis: To confirm the stereochemical integrity of the synthesized peptide, particularly to quantify any potential racemization of the D-histidine residue to L-histidine, chiral HPLC analysis can be performed.
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization (Optional but Recommended): Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the derivatized amino acids on a C18 RP-HPLC column. The diastereomeric derivatives of D- and L-histidine will have different retention times, allowing for their separation and quantification.[5]
-
Quantification: Compare the peak areas of the D- and L-histidine derivatives to a standard curve to determine the enantiomeric purity of the histidine residue in the synthesized peptide.
Alternatively, direct analysis of underivatized amino acids can be achieved using chiral stationary phases.[6]
Visualizing the Impact: A Potential Signaling Pathway
The incorporation of D-histidine can alter a peptide's interaction with its biological target, potentially leading to differential effects on cellular signaling pathways. For instance, L-histidine and its dipeptide, L-carnosine, have been shown to promote wound healing by modulating the PI3K/Akt signaling pathway.[7] A D-histidine-containing analog might exhibit altered activity on this pathway due to its increased stability and modified binding to relevant receptors.
Caption: The PI3K/Akt signaling pathway, which can be modulated by bioactive peptides.
The binding of a peptide to a cell surface receptor can trigger the activation of PI3K, leading to a cascade of downstream events that promote cell survival, proliferation, and migration. A peptide containing D-histidine might exhibit enhanced or prolonged activation of this pathway due to its resistance to degradation, or it could act as an antagonist, depending on how the stereochemical change affects receptor binding.
Conclusion
The choice between this compound and Fmoc-L-His(Trt)-OH in peptide synthesis is a strategic one, driven by the desired properties of the final peptide. While the synthesis of peptides containing L-histidine requires careful optimization to mitigate the significant risk of racemization, the incorporation of D-histidine offers a powerful strategy to enhance proteolytic stability and modulate biological activity. A thorough understanding of the synthetic challenges and the downstream biological implications of each enantiomer is paramount for the successful design and development of novel peptide-based therapeutics and research tools. The experimental protocols and analytical methods outlined in this guide provide a framework for the successful synthesis and characterization of peptides containing either L- or D-histidine.
References
- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-D-His(Trt)-OH and Fmoc-D-His(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical decision that profoundly impacts the yield, purity, and biological activity of the final peptide. This is particularly true for histidine, an amino acid notoriously prone to racemization during peptide coupling. This guide presents an objective, data-driven comparison of two commonly used D-histidine derivatives: Fmoc-D-His(Trt)-OH and Fmoc-D-His(Boc)-OH.
The primary distinction between these two reagents lies in the nature of the side-chain protecting group for the imidazole ring of histidine: the bulky, acid-labile trityl (Trt) group versus the tert-butyloxycarbonyl (Boc) group. This choice directly influences the prevention of racemization, a crucial factor as the stereochemical integrity of a peptide is paramount to its function.
Performance Comparison
The selection between this compound and Fmoc-D-His(Boc)-OH hinges on the desired balance between procedural simplicity and the absolute need for stereochemical purity. While this compound is a widely used reagent, Fmoc-D-His(Boc)-OH offers enhanced protection against the loss of chiral integrity.
Key Performance Characteristics
| Parameter | This compound | Fmoc-D-His(Boc)-OH | Rationale |
| Racemization Suppression | Prone to racemization, especially with prolonged activation times, elevated temperatures, or base-mediated coupling.[1][2] | Highly effective in preventing racemization, even at elevated temperatures.[3][4] | The Boc group on the imidazole nitrogen is thought to reduce the basicity of the imidazole ring, which in turn mitigates the risk of α-proton abstraction that leads to racemization.[3] |
| Deprotection Conditions | Removed by moderate to strong acids (e.g., TFA) during the final cleavage step.[5][6][7] | Removed by moderate to strong acids (e.g., TFA) during the final cleavage step.[8] | Both Trt and Boc are acid-labile protecting groups, allowing for their removal concurrently with peptide cleavage from acid-labile resins.[5][] |
| Side Reactions/Purity Concerns | The cleavage of the Trt group generates a stable trityl cation, which can re-alkylate nucleophilic residues like tryptophan or cysteine. The use of scavengers (e.g., TIPS, EDT) is mandatory.[5][10][11] | The cleavage of the Boc group generates tert-butyl cations, which can also cause side reactions. Scavengers are recommended.[8] | Both protecting groups generate reactive carbocations upon cleavage that can modify the desired peptide if not effectively quenched. |
| Synthetic Workflow | Standard, single final cleavage/deprotection step. | Standard, single final cleavage/deprotection step. | Both are compatible with the standard Fmoc/tBu SPPS strategy, where side-chain protecting groups are removed simultaneously with resin cleavage.[][12] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound and Fmoc-D-His(Boc)-OH in manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 5 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm coupling completion. If the test is positive, continue agitation and re-test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).
-
Continuation of Synthesis: Proceed to the next Fmoc deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).
-
Dry the crude peptide and purify by RP-HPLC.
-
Protocol 2: Coupling of Fmoc-D-His(Boc)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-His(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 5 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm coupling completion.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Continuation of Synthesis: Proceed to the next Fmoc deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA / TIPS / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).
-
Dry the crude peptide and purify by RP-HPLC.
-
Visualizing the Workflow and Chemical Logic
To further clarify the processes and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the mechanism of racemization.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of histidine racemization and its prevention by the Boc group.
Conclusion
-
This compound is a cost-effective and standard option suitable for many applications. However, researchers must be vigilant about the risk of racemization and employ optimized coupling conditions (e.g., avoiding high temperatures and prolonged activation) and appropriate scavengers during cleavage.
-
Fmoc-D-His(Boc)-OH is the superior choice when the absolute stereochemical integrity of the histidine residue is critical for the peptide's biological activity.[3][4] Its ability to suppress racemization, even under forcing conditions, can lead to a purer final product with a higher yield of the desired stereoisomer, potentially simplifying downstream purification efforts.
For the development of therapeutic peptides or in any context where biological activity is exquisitely sensitive to stereochemistry, the use of Fmoc-D-His(Boc)-OH is strongly recommended to mitigate the risks associated with racemization.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Fmoc-His(Boc)-OH [cem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. drivehq.com [drivehq.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Trityl (Trt) Protection for Histidine Side Chains: A Comparative Guide
In the intricate world of peptide synthesis, the selection of an appropriate protecting group for the reactive side chain of histidine is a critical decision that significantly influences the yield, purity, and stereochemical integrity of the final peptide. Among the arsenal of available protecting groups, the Trityl (Trt) group has emerged as a widely adopted choice, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Trt protection for the histidine side chain against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Histidine in Peptide Synthesis
The imidazole ring of histidine presents a dual challenge during peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, such as acylation of the side chain.[1] Furthermore, the imidazole nitrogen can act as an intramolecular base, catalyzing the racemization of the α-carbon during the activation and coupling steps, which can compromise the biological activity of the synthesized peptide.[1][2] The use of a suitable protecting group on the imidazole ring is therefore essential to mitigate these issues.
Advantages of Trityl (Trt) Protection
The Trityl group, a bulky triphenylmethyl moiety, offers several key advantages for the protection of the histidine side chain:
-
Prevention of Side Reactions: The steric hindrance provided by the Trt group effectively prevents the acylation of the imidazole nitrogen during coupling steps, leading to a cleaner product profile and higher overall yields.[]
-
Reduction of Racemization: While not completely eliminating the risk, the Trt group significantly suppresses racemization compared to an unprotected histidine.[4][5] The bulky nature of the Trt group is thought to sterically hinder the abstraction of the α-proton.
-
Stability in Fmoc Chemistry: The Trt group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (typically 20% piperidine in DMF).[] This orthogonality is crucial for the stepwise elongation of the peptide.
-
Acid Lability: The Trt group is readily cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[2][6]
Comparative Analysis of Histidine Protecting Groups
The selection of a protecting group is often a trade-off between stability, ease of removal, and effectiveness in preventing side reactions. The following tables provide a comparative overview of the Trt group against other commonly used protecting groups for the histidine side chain.
Qualitative Comparison of Histidine Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Primary Synthesis Strategy |
| Trityl | Trt | Good suppression of side reactions, stable to piperidine, readily available.[] | Does not completely prevent racemization.[4][5] | Fmoc-SPPS |
| 4-Methoxytrityl | Mmt | More acid-labile than Trt, allowing for selective deprotection.[2] | Less stable than Trt. | Fmoc-SPPS |
| 4-Methyltrityl | Mtt | More acid-labile than Trt, allowing for selective deprotection.[2] | Less stable than Trt. | Fmoc-SPPS |
| tert-Butoxycarbonyl | Boc | Can reduce epimerization.[7] | Labile to the acidic conditions used for Boc-SPPS Nα-deprotection. | Fmoc-SPPS (for side chain) |
| Benzyloxymethyl | Bom | Very effective at preventing racemization.[4] | Can be more expensive.[4] | Boc-SPPS |
| Methoxybenzyloxymethyl | MBom | Excellent suppression of racemization.[8] | Can be expensive and may require specific scavengers during cleavage.[7] | Fmoc-SPPS |
| Tosyl | Tos | Reduces the basicity of the imidazole ring, suppressing racemization.[4] | Removal requires strong acid (HF). | Boc-SPPS |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Removed simultaneously with the Nα-Fmoc group. | Only suitable for short peptides or for a His residue near the N-terminus.[2] | Fmoc-SPPS |
Quantitative Comparison of Racemization for Different Histidine Protecting Groups
The degree of racemization is a critical parameter in peptide synthesis. The following table summarizes experimental data on the percentage of D-histidine (undesired enantiomer) formation under various conditions.
| Histidine Derivative | Coupling Conditions | D-His Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [8] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [8] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [8] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [8] |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [7] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [7] |
| Fmoc-His(Trt)-OH | Coupling at 90°C for 2 min | >16% | [7] |
| Fmoc-His(Boc)-OH | Coupling at 90°C for 2 min | 0.81% | [7] |
HCTU: O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
Detailed and optimized protocols are essential for successful peptide synthesis. Below are representative protocols for the coupling of Fmoc-His(Trt)-OH and the final cleavage and deprotection step.
Protocol 1: Coupling of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis
Objective: To incorporate a Trt-protected histidine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(Trt)-OH
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. To minimize racemization, it is crucial to keep the pre-activation time short.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. A negative test (no color change) indicates a successful coupling.
Protocol 2: Cleavage and Deprotection of the Trt Group
Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released trityl cations.[10]
-
Cold diethyl ether
-
Centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Place the dry peptide-resin in a reaction vessel. Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The Trt group is efficiently cleaved under these conditions.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: After purification, lyophilize the peptide fractions to obtain a fluffy white powder.
Visualizing the Workflow and Comparisons
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The Trityl (Trt) protecting group offers a robust and reliable strategy for the protection of the histidine side chain in Fmoc-based solid-phase peptide synthesis. Its ability to prevent side-chain acylation and reduce racemization, coupled with its orthogonal stability, makes it a valuable tool for the synthesis of a wide range of peptides. While other protecting groups like MBom and Boc may offer superior racemization suppression under certain conditions, the cost-effectiveness and well-established protocols associated with Trt protection ensure its continued prominence in the field. The choice of the optimal protecting group will ultimately depend on the specific peptide sequence, the desired level of stereochemical purity, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merel.si [merel.si]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of Coupling Reagents for Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine residues, particularly Fmoc-D-His(Trt)-OH, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is known to catalyze the abstraction of the α-proton from the activated amino acid, leading to a high propensity for racemization.[1] This loss of stereochemical integrity can drastically alter the biological activity of the final peptide. Consequently, the choice of coupling reagent and methodology is critical to suppress this side reaction and ensure the synthesis of high-purity, chirally pure peptides.
This guide provides an objective comparison of three classes of commonly used coupling reagents: an aminium/uronium salt (HATU), a carbodiimide with an additive (DIC/Oxyma), and a phosphonium salt (DEPBT). The analysis is supported by experimental data from various studies to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent for this compound involves a trade-off between reaction speed, coupling efficiency, and the risk of racemization. While uronium-based reagents like HATU offer rapid coupling, they can present a higher risk of epimerization compared to other methods under certain conditions.[2][3] Carbodiimide-based methods, such as DIC/Oxyma, are cost-effective and can significantly reduce racemization, especially when optimized.[4][5] Phosphonium reagents like DEPBT are specifically designed for challenging couplings and are noted for their remarkable resistance to racemization with sensitive amino acids like histidine.[6]
Table 1: Quantitative Comparison of Coupling Reagent Performance for Fmoc-His(Trt)-OH
| Parameter | HATU (Aminium/Uronium) | DIC/Oxyma (Carbodiimide) | DEPBT (Phosphonium) |
| Reactivity / Speed | Very Fast; coupling often complete in < 60 min.[7] | Moderate / Slower; requires longer reaction times.[8] | Moderate; effective for sterically hindered couplings. |
| Racemization Risk | Moderate; lower than HBTU but higher than optimized carbodiimide methods.[2][9] | Low; Oxyma provides remarkable racemization suppression.[4][10] | Very Low; reagent of choice for racemization-prone amino acids.[6] |
| Reported D-Isomer (%) | Variable, can be significant without optimization. | As low as 0.43% - 2.5% depending on solvent and conditions.[4] | Data suggests minimal racemization, though specific percentages are less cited.[6] |
| Primary Side Reactions | N-terminal guanidinylation if used in excess.[11] | N-acylurea formation (minimized by Oxyma), dehydration of Asn/Gln.[8] | Formation of tris-pyrrolidino phosphamide byproduct.[6] |
| Typical Additive | Base (e.g., DIPEA) is required. | Oxyma Pure or HOBt. | Base (e.g., DIPEA, collidine) is required. |
| Cost | Higher | Lower | Higher |
Experimental Protocols
The following section details a generalized protocol for manual solid-phase peptide synthesis, followed by specific procedures for the activation and coupling of this compound using HATU, DIC/Oxyma, and DEPBT. These protocols are based on a 0.1 mmol synthesis scale.
General SPPS Cycle Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain, then repeat with fresh piperidine solution for 15 minutes.[13]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.[13]
-
Amino Acid Coupling: Perform the coupling reaction as detailed in one of the specific protocols below.
-
Post-Coupling Wash: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[14]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final Fmoc deprotection, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), such as TFA/TIS/Water (95:2.5:2.5).[13]
Protocol 1: Coupling with HATU
This protocol emphasizes minimal pre-activation time to reduce the risk of racemization.
-
Materials : this compound (3 eq.), HATU (2.9 eq.), N,N-Diisopropylethylamine (DIPEA) (6 eq.), DMF.
-
Procedure :
-
In a separate vessel, dissolve this compound and HATU in DMF.[15]
-
Add DIPEA to the activation mixture. Immediately add the solution to the deprotected peptide-resin.[15] A short pre-activation time is crucial to minimize racemization.[16]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test (a negative result indicates completion).[15]
-
Protocol 2: Coupling with DIC/Oxyma
This method is known for its low racemization risk and is often used in microwave-assisted synthesis to control temperature.
-
Materials : this compound (3-5 eq.), DIC (3-5 eq.), Oxyma Pure (3-5 eq.), DMF.
-
Procedure :
-
In a separate vessel, dissolve this compound and Oxyma Pure in DMF.[5]
-
Add the solution to the deprotected peptide-resin.
-
Add DIC to the resin slurry and agitate the mixture. For challenging couplings, the reaction can proceed for 2-4 hours or overnight at room temperature.[8][13]
-
Monitor reaction completion with a Kaiser test.
-
Protocol 3: Coupling with DEPBT
DEPBT is recommended for amino acids that are particularly prone to racemization.
-
Materials : this compound (2 eq.), DEPBT (2 eq.), DIPEA or collidine (4 eq.), DMF.
-
Procedure :
-
In a separate vessel, dissolve this compound, DEPBT, and the base (collidine is often preferred to DIPEA to further minimize racemization) in DMF.[16]
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test.
-
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams outline the general SPPS workflow, the activation pathways for each reagent, and the chemical mechanism of histidine racemization.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Activation of this compound by different coupling reagents.
Caption: Simplified mechanism of base-catalyzed racemization of histidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. bachem.com [bachem.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
A Researcher's Guide to Validating D-Histidine Incorporation by Chiral Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise determination of amino acid chirality is paramount, particularly when verifying the intentional incorporation of D-amino acids like D-histidine into peptides and proteins. This guide provides a comparative overview of common analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The presence of D-amino acids in therapeutic peptides can significantly enhance their stability against enzymatic degradation, improve their pharmacokinetic profiles, and modulate their biological activity. Consequently, rigorous analytical validation of D-histidine incorporation is a critical step in drug development and quality control. This guide compares three widely used methods for chiral amino acid analysis: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Gas Chromatography-Mass Spectrometry (GC-MS), and the indirect HPLC-based Marfey's method.
Comparative Analysis of Chiral Amino Acid Analysis Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The following tables summarize the performance of each technique for the analysis of D-histidine.
| Method | Principle | Typical Resolution (Rs) for D/L-Histidine | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (per sample) | Key Advantages | Key Disadvantages |
| HPLC with Chiral Stationary Phase (e.g., Teicoplanin) | Direct separation of enantiomers on a chiral column. | > 1.5 (baseline separation)[1] | ~0.1 µg/mL | ~0.3 µg/mL | 20-40 minutes | Direct analysis of underivatized amino acids, robust and reproducible.[2] | CSPs can be expensive, method development may be required for complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection. | Baseline separation is achievable. | fmol to pmol range | pmol range | 30-60 minutes | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization, which can be time-consuming and introduce variability. |
| Marfey's Method (HPLC) | Pre-column derivatization with a chiral reagent (Marfey's reagent) to form diastereomers, which are then separated on a standard achiral HPLC column. | Baseline separation of diastereomers. | pmol range | pmol range | 30-60 minutes | Uses standard HPLC equipment, highly sensitive with UV or MS detection. | Indirect method, requires complete reaction and removal of excess reagent, potential for racemization during hydrolysis.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the key experimental protocols for each analytical technique.
Sample Preparation: Acid Hydrolysis of Peptides
Prior to chiral analysis of the constituent amino acids, peptides must be hydrolyzed to break the peptide bonds.
Protocol:
-
Place the peptide sample (typically 10-100 µg) into a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 0.1% phenol (to protect tyrosine from degradation).[4]
-
For accurate quantification of cysteine, perform a pre-oxidation step with performic acid.
-
Seal the tube under vacuum after flushing with nitrogen to create an inert atmosphere.
-
Heat the sample at 110°C for 24 hours.[5] For peptides containing sterically hindered residues, longer hydrolysis times (e.g., 48 or 72 hours) may be necessary.[4]
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer for the subsequent analysis.
HPLC with a Teicoplanin-Based Chiral Stationary Phase
This method allows for the direct separation of D- and L-histidine without derivatization.[2]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[1]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with a small amount of acidifier like 0.1% formic acid.[1] The exact composition should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 210 nm.[1]
-
Analysis: Inject the hydrolyzed sample and compare the retention times with those of D- and L-histidine standards. The D-enantiomer typically elutes after the L-enantiomer on this type of column.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires a two-step derivatization to make the amino acids volatile.
Protocol:
-
Derivatization:
-
Esterification: React the dried hydrolysate with an acidic alcohol (e.g., 3 M HCl in isopropanol) at 100°C for 1 hour to convert the carboxylic acid groups to esters.
-
Acylation: After removing the excess alcohol, react the sample with an acylating agent (e.g., trifluoroacetic anhydride) at 60°C for 30 minutes to derivatize the amino and imidazole groups.
-
-
Instrumentation: GC-MS system.
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids. A typical program might start at 80°C and ramp up to 200°C.
-
Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Analysis: Identify the D- and L-histidine derivatives based on their retention times and mass spectra compared to standards.
Marfey's Method
This indirect HPLC method involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Protocol:
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 0.1 M sodium bicarbonate buffer.
-
Add 200 µL of a 1% solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
Instrumentation: Standard HPLC system with a UV or MS detector.
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) is typically used.
-
Detection: UV at 340 nm (the absorbance maximum of the derivative) or by mass spectrometry for increased sensitivity and specificity.
-
Analysis: The L-amino acid derivative will elute earlier than the D-amino acid derivative. Compare the retention times of the sample derivatives with those of D- and L-histidine standards derivatized in the same manner.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for D-amino acid analysis and a relevant biological signaling pathway where histidine plays a crucial role.
Caption: General experimental workflow for the validation of D-histidine incorporation.
Histidine residues are central to a fundamental signaling mechanism in bacteria, archaea, and lower eukaryotes known as the two-component system. This system allows organisms to sense and respond to environmental stimuli.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. keypublishing.org [keypublishing.org]
A Researcher's Guide to Fmoc-D-His(Trt)-OH in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is paramount to success. Histidine, with its nucleophilic imidazole side chain, presents a notorious challenge due to its high propensity for racemization during activation. This guide provides a comprehensive comparison of the widely used Fmoc-D-His(Trt)-OH with its common alternatives, offering experimental data to inform the selection of the optimal building block for your research needs.
This compound, where the imidazole nitrogen is protected by a bulky trityl (Trt) group, is a cornerstone of modern Fmoc-based SPPS. The Trt group offers robust protection under the basic conditions of Fmoc deprotection while being labile to the final acidic cleavage from the resin. However, its placement on the τ-nitrogen of the imidazole ring provides only minimal steric hindrance to prevent the abstraction of the alpha-proton, the key step in racemization. This vulnerability has spurred the development and adoption of alternative protecting group strategies for histidine.
This guide will compare this compound with two prominent alternatives: Fmoc-D-His(Boc)-OH, featuring a tert-butyloxycarbonyl (Boc) group, and Fmoc-D-His(MBom)-OH, which employs a p-methoxybenzyloxymethyl (MBom) group on the π-nitrogen. The comparison will focus on key performance metrics: racemization suppression, coupling efficiency, and cleavage considerations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the performance of this compound and its alternatives. The data highlights the critical impact of the protecting group, temperature, and activation time on the stereochemical integrity of the incorporated histidine residue.
Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide
| Protected D-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| This compound | 50 °C, 10 min | 6.8[1] |
| Fmoc-D-His(Boc)-OH | 50 °C, 10 min | 0.18 [1] |
| This compound | 90 °C, 2 min | >16[1] |
| Fmoc-D-His(Boc)-OH | 90 °C, 2 min | 0.81 [1] |
Data from a study on the synthesis of Liraglutide, which has a C-terminal histidine.
Table 2: Racemization of Protected Histidine Derivatives with HCTU/6-Cl-HOBt/DIPEA Activation
| Protected Histidine Derivative | Pre-activation Time | Racemization (%) |
| Fmoc-His(Trt)-OH | 0 min | 1.0 |
| Fmoc-His(Trt)-OH | 5 min | 7.8 |
| Fmoc-His(MBom)-OH | 5 min | 0.3 |
This data illustrates the significant increase in racemization with pre-activation for Fmoc-His(Trt)-OH, a side reaction that is substantially suppressed by the π-nitrogen protection of the MBom group.
Table 3: Impact of Microwave Heating on Histidine Racemization
| Protected Histidine Derivative | Coupling Conditions | Racemization (%) |
| Fmoc-His(Trt)-OH | Microwave, 80 °C | 16.6 |
| Fmoc-His(MBom)-OH | Microwave, 80 °C | 0.8 |
Elevated temperatures, often employed in microwave-assisted peptide synthesis to improve coupling efficiency, dramatically increase racemization with Trt protection, whereas MBom protection offers significantly greater stability.
Experimental Protocols
To ensure reproducibility and aid in the implementation of these building blocks, detailed experimental protocols for key stages of the peptide synthesis process are provided below.
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Crucially, to minimize racemization, pre-activation time should be kept to a minimum. Add the activated amino acid solution to the resin immediately.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing Trt-protected residues is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Alternatively, for a lower odor option, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used, which is particularly effective at scavenging trityl cations.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: UPLC Analysis of Histidine Racemization
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water/acetonitrile.
-
UPLC System: A high-resolution UPLC system equipped with a C18 reversed-phase column is recommended.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A shallow gradient is crucial for separating the diastereomeric peptides (containing D-His and L-His). A representative gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at 214 nm or 280 nm. The D- and L-histidine-containing peptides will present as two distinct, closely eluting peaks.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and processes involved in the use of this compound and its alternatives.
Caption: Structure of this compound.
Caption: Standard workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of histidine racemization during peptide coupling.
References
A Comparative Guide to Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids like D-histidine is a critical tool for enhancing the therapeutic potential of peptides. The use of Fmoc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS) offers significant advantages, primarily by increasing peptide resistance to proteolytic degradation, which can improve bioavailability and in vivo half-life.[1][2] However, the unique chemical nature of the histidine side chain presents challenges, most notably the risk of racemization during coupling.
This guide provides an objective comparison of this compound with other commonly used protected histidine derivatives, supported by experimental data, and includes detailed experimental protocols for its successful implementation.
Performance Comparison of Protected Histidine Derivatives
The selection of an appropriate protecting group for the imidazole side chain of histidine is a crucial factor in minimizing side reactions and ensuring the chiral purity of the final peptide. The trityl (Trt) group is widely used due to its compatibility with standard Fmoc-SPPS, but other protecting groups have been developed to address the issue of racemization.
Histidine is particularly susceptible to racemization during the activation step of coupling.[3] The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of an achiral enolate intermediate.[3] While much of the direct comparative data has been generated using the L-enantiomer, the chemical principles and racemization tendencies are directly applicable to the D-enantiomer.
Below is a summary of quantitative data comparing the performance of different Fmoc-His(PG)-OH derivatives under various coupling conditions.
| Protecting Group | Coupling Conditions | Pre-activation Time | Racemization (% D-isomer) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (4/4/8) | 0 min | 1.0% | [4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (4/4/8) | 5 min | 7.8% | [4] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | Not specified | 3.9% | [5] |
| Fmoc-His(Trt)-OH | Microwave (50°C, 10 min) | Not specified | 6.8% | [3] |
| Fmoc-His(Trt)-OH | Microwave (90°C) | Not specified | >16% | [3] |
| Fmoc-His(Boc)-OH | Microwave (50°C, 10 min) | Not specified | 0.18% | [3] |
| Fmoc-His(Boc)-OH | Microwave (90°C) | Not specified | 0.81% | [3] |
| Fmoc-His(π-Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA (4/4/8) | 5 min | 0.3% | [4] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | Not specified | No racemization detected | [5] |
Key Takeaways:
-
This compound is prone to significant racemization, particularly with extended pre-activation times and at elevated temperatures.[3][4][6] Minimizing the pre-activation time is critical to preserving stereochemical integrity.[4][7]
-
Protecting groups on the π-nitrogen of the imidazole ring, such as Fmoc-His(π-Mbom)-OH , are highly effective at suppressing racemization.[4]
-
Fmoc-His(Boc)-OH has emerged as a valuable alternative, demonstrating significantly lower epimerization rates, especially under microwave heating conditions, while being more cost-effective than other derivatives.[3]
-
The choice of coupling reagent also impacts racemization. Reagents like DEPBT are recommended for coupling Fmoc-His(Trt)-OH due to their ability to mediate amide bond formation with a remarkable resistance to racemization.[8]
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound. This protocol is based on standard Fmoc-SPPS methodologies.[2][7][9]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3 eq.), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 eq.) in DMF.
-
Crucially, minimize pre-activation time. Add the activation mixture to the deprotected resin immediately after dissolution.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.[2]
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[2] Triisopropylsilane (TIS) is included as a scavenger to trap the released trityl cations.[9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for SPPS
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides containing D-amino acids are often developed as agonists or antagonists for receptors like GPCRs, due to their enhanced stability.
Caption: A generalized GPCR signaling pathway activated by a peptide ligand.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. merel.si [merel.si]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Protected D-Histidine Derivatives: A Cost-Benefit Analysis for Peptide Synthesis
For researchers and professionals in drug development, the strategic selection of protected amino acid derivatives is paramount to successful Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-histidine, a non-canonical amino acid often crucial for peptide stability and function, presents a unique set of challenges, primarily the high risk of racemization during coupling. This guide provides an objective, data-driven cost-benefit analysis of the most common D-histidine derivatives used in Fmoc-based SPPS, enabling an informed choice for your synthesis needs.
The primary challenge in coupling histidine residues is the propensity of the imidazole side chain's π-nitrogen to act as an intramolecular base, which can abstract the α-proton of the activated amino acid. This leads to the formation of a planar intermediate and subsequent loss of stereochemical integrity, resulting in a mixture of D- and L-isomers at that position. The choice of the imidazole protecting group is therefore the most critical factor in mitigating this side reaction. This guide focuses on three key derivatives: Fmoc-D-His(Trt)-OH , Fmoc-D-His(Boc)-OH , and Fmoc-D-His(MBom)-OH .
Performance and Cost Comparison
The selection of a D-histidine derivative is a trade-off between cost, ease of use, and the level of racemization suppression required. While the trityl (Trt) group is widely used due to its historical prevalence and lower cost, derivatives with side-chain tert-butoxycarbonyl (Boc) or π-methoxybenzyloxymethyl (MBom) protection offer superior performance in maintaining chiral purity.
Table 1: Quantitative Comparison of Racemization and Cost
| Derivative | Protecting Group Position | Racemization Level (D-isomer %) | Relative Cost Index | Key Benefits | Key Drawbacks |
| This compound | τ (tau) | 6.8% (50°C, 10 min coupling)[1] | 1.0x | Low cost, widely available | High risk of racemization, especially with heat or long pre-activation[1][2] |
| Fmoc-D-His(Boc)-OH | τ (tau) | 0.18% (50°C, 10 min coupling)[1] | ~2.1x | Excellent racemization suppression, cost-effective alternative to N-π protection[1] | Slightly higher cost than Trt derivative |
| Fmoc-D-His(MBom)-OH | π (pi) | <0.8% (80°C coupling)[2] | High (>5x) | Near-complete suppression of racemization by blocking the catalytic π-nitrogen[2] | Very high cost, potential side reactions from formaldehyde release during cleavage[2] |
Note: Relative Cost Index is an approximation based on publicly available catalog prices for 1g quantities from major suppliers (e.g., Sigma-Aldrich, Bachem) as of late 2025 and may vary.
Experimental Evaluation of D-Histidine Derivatives
To empirically determine the optimal derivative for a specific peptide sequence, a comparative synthesis is recommended. The following protocols outline a standardized workflow for evaluating coupling efficiency and racemization.
Experimental Workflow Diagram
Caption: Workflow for comparing D-Histidine derivatives in SPPS.
Protocol 1: Synthesis of a Test Peptide (e.g., Ac-Ala-D-His-Ala-NH₂) for Comparative Analysis
This protocol allows for a direct comparison of the performance of different D-histidine derivatives.
-
Resin Preparation: Swell 1g of Rink Amide resin (0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc-Alanine Coupling: Perform a standard Fmoc-Ala-OH coupling using 4 equivalents of the amino acid, 4 equivalents of a coupling agent (e.g., HBTU), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF for 2 hours. Confirm completion with a Kaiser test.
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Resin Splitting: Dry a small sample of the resin and split the remaining resin into three equal reaction vessels.
-
D-Histidine Coupling (Comparative Step):
-
Vessel 1 (Trt): Couple this compound (3 equiv.) using Diisopropylcarbodiimide (DIC) (3 equiv.) and Oxyma Pure (3 equiv.) in DMF.
-
Vessel 2 (Boc): Couple Fmoc-D-His(Boc)-OH (3 equiv.) using DIC (3 equiv.) and Oxyma Pure (3 equiv.) in DMF.
-
Vessel 3 (MBom): Couple Fmoc-D-His(MBom)-OH (3 equiv.) using DIC (3 equiv.) and Oxyma Pure (3 equiv.) in DMF.
-
Allow all couplings to proceed for 2 hours at 25°C. Take a small sample of resin from each vessel for analysis of coupling efficiency.
-
-
Final Alanine Coupling & Capping: After washing, couple Fmoc-Ala-OH to all three resins as in step 2. After coupling, cap any unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Precipitation: Wash the resins extensively with DMF, DCM, and Methanol, then dry under vacuum. Cleave the peptides from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours. Precipitate the crude peptides in cold diethyl ether.
Protocol 2: Analysis of Crude Peptide Purity and Racemization
-
Crude Purity Analysis (RP-HPLC):
-
Dissolve a small amount of each crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.
-
Use a standard gradient of 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.
-
Monitor the absorbance at 220 nm. The integration of the main peak area relative to the total peak area provides the crude purity.
-
-
Racemization Analysis (Chiral HPLC or LC-MS):
-
Hydrolyze a sample of each crude peptide in 6N HCl at 110°C for 24 hours.
-
Analyze the hydrolysate using a chiral HPLC column designed for amino acid enantiomer separation.
-
Alternatively, analyze the intact tripeptide using a suitable chiral chromatography method or a high-resolution LC-MS system capable of separating the diastereomeric peptides (Ac-Ala-D-His-Ala-NH₂ vs. Ac-Ala-L-His-Ala-NH₂).
-
Quantify the percentage of the undesired L-histidine-containing peptide relative to the desired D-histidine peptide.
-
Mechanism of Racemization and Suppression
The key to preventing racemization lies in reducing the basicity of the imidazole π-nitrogen. Protecting groups achieve this through steric hindrance or electronic effects.
Caption: Mechanism of histidine racemization and its suppression.
Conclusion and Recommendations
The choice of a D-histidine protecting group strategy directly impacts the stereochemical purity, and thus the biological activity and purification efficiency, of the final peptide.
-
For routine synthesis where cost is a primary driver and racemization can be tolerated or managed with optimized, low-temperature coupling conditions, this compound remains a viable option.
-
For the majority of applications, including the synthesis of therapeutic peptides where purity is critical, Fmoc-D-His(Boc)-OH provides the best cost-benefit ratio. It offers a dramatic reduction in racemization compared to the Trt derivative for a moderate increase in cost.
-
For exceptionally difficult couplings or when the highest possible chiral purity is non-negotiable, N-π protected derivatives like Fmoc-D-His(MBom)-OH are the most effective choice, provided the high cost and potential cleavage-related side reactions are acceptable.
By carefully weighing the experimental data against the economic and practical considerations of their specific project, researchers can confidently select the most appropriate D-histidine derivative to ensure a successful and efficient peptide synthesis campaign.
References
The Impact of D-Histidine on Peptide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design to enhance therapeutic potential. This guide provides a comprehensive evaluation of the impact of substituting L-histidine with D-histidine on peptide bioactivity, with a focus on Gonadotropin-Releasing Hormone (GnRH) and Glucagon-Like Peptide-1 (GLP-1) analogs. We will delve into the structural and functional consequences of this modification, supported by experimental data and detailed protocols.
Enhanced Stability and Resistance to Degradation
A primary driver for incorporating D-histidine into peptide therapeutics is to increase their stability and prolong their half-life in vivo. Peptides composed of L-amino acids are readily degraded by proteases. The introduction of a D-amino acid, such as D-histidine, at specific positions can render the peptide bond resistant to enzymatic cleavage, a critical factor for improving pharmacokinetic profiles.[1]
Comparative Bioactivity: GnRH and GLP-1 Analogs
While direct, side-by-side quantitative comparisons of L-histidine versus D-histidine containing peptides are not extensively documented in single studies, the wealth of research on GnRH and GLP-1 analogs allows for a comparative analysis of their bioactivity. D-amino acid substitutions, including at positions where histidine can be found, are a hallmark of many potent and long-acting analogs of these peptide hormones.
Gonadotropin-Releasing Hormone (GnRH) Analogs
Table 1: Illustrative Comparison of GnRH Analog Bioactivity
| Peptide | Receptor Binding Affinity (IC50, nM) | Inositol Phosphate Production (EC50, nM) | In Vivo Efficacy (Ovulation Inhibition, ED50, µg/kg) |
| Native GnRH (L-His) | 10-20 | 5-15 | >100 |
| [D-His2]GnRH Analog (Example) | 1-5 | 1-10 | 10-50 |
Note: The values in this table are illustrative examples based on trends observed in the literature for D-amino acid substituted GnRH analogs and are not from a single comparative study.
Glucagon-Like Peptide-1 (GLP-1) Analogs
GLP-1 is an incretin hormone with significant therapeutic potential for type 2 diabetes. A major hurdle in its clinical use is its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the alanine at position 8. The N-terminal histidine at position 7 is crucial for its biological activity. Modifications at and around this N-terminal region, including the use of D-amino acids, are strategies to confer resistance to DPP-4. While specific data for a [D-His7]GLP-1 analog is not available, the principle of enhanced stability through D-amino acid incorporation is well-established in the field of GLP-1 analog development.
Table 2: Illustrative Comparison of GLP-1 Analog Bioactivity
| Peptide | Receptor Binding Affinity (Kd, nM) | cAMP Production (EC50, nM) | In Vivo Efficacy (Glucose Lowering, % reduction) |
| Native GLP-1 (L-His) | 5-10 | 1-5 | 20-30% |
| [D-His7]GLP-1 Analog (Example) | 1-5 | 0.5-2 | 40-60% |
Note: The values in this table are illustrative examples based on trends observed in the literature for DPP-4 resistant GLP-1 analogs and are not from a single comparative study.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide bioactivity. Below are representative protocols for key experiments.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a peptide for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membranes from cells expressing the GnRH receptor (e.g., HEK293-GnRHR).
-
Radioligand: 125I-[D-His5]GnRH or other suitable high-affinity radiolabeled GnRH analog.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Peptides: L-His and D-His containing GnRH analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled GnRH (e.g., 1 µM).
-
GF/C glass fiber filters and a cell harvester .
Procedure:
-
In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test peptide (at varying concentrations), buffer alone (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide and determine the IC50 value using non-linear regression.
GLP-1 Receptor Functional Assay (cAMP Production)
This assay measures the ability of a peptide to activate the GLP-1 receptor and stimulate the production of the second messenger cyclic AMP (cAMP).
Materials:
-
Cell Line: A cell line expressing the GLP-1 receptor (e.g., CHO-K1-GLP1R).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Peptides: L-His and D-His containing GLP-1 analogs at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay medium.
-
Add the test peptides at various concentrations to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log concentration of the test peptide and determine the EC50 value using non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of GnRH and GLP-1 receptors and a typical experimental workflow for evaluating peptide bioactivity.
Caption: GnRH Receptor Signaling Pathway.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Peptide Evaluation.
Conclusion
The incorporation of D-histidine into peptide sequences is a valuable strategy for enhancing stability and resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of peptide-based drugs. While direct quantitative comparisons with their L-histidine counterparts are not always readily available in the literature, the successful development of potent GnRH and GLP-1 analogs with D-amino acid substitutions strongly suggests that this modification can lead to improved bioactivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and quantify the impact of D-histidine on the therapeutic potential of novel peptide candidates.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-His(Trt)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-D-His(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-D-histidine) is a crucial building block in solid-phase peptide synthesis (SPPS). While the compound itself presents no known physical or health hazards under standard laboratory conditions, proper management and disposal of its associated waste are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2] This guide provides detailed procedural steps for the safe handling and disposal of this compound and the waste generated during its use.
Hazard Identification and Personal Protective Equipment (PPE)
Although this compound is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure.[2] Inhalation of dust, ingestion, or skin contact may cause irritation.[1][2] The primary hazards associated with its use stem from the reagents and solvents employed in peptide synthesis, such as piperidine for Fmoc group removal and trifluoroacetic acid (TFA) for cleavage.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. |
| Respiratory Protection | Dust Mask (N95) or Respirator | Recommended when handling the solid compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood.[1] |
Waste Segregation and Handling
Proper segregation of waste at the point of generation is critical for safe and compliant disposal. Waste streams associated with the use of this compound in SPPS should be categorized as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables, including weighing paper, pipette tips, gloves, and empty containers.
-
Used resin from solid-phase synthesis after peptide cleavage.
-
-
Liquid Waste:
-
Non-halogenated Organic Solvents: Solvents such as N,N-dimethylformamide (DMF) used for dissolving the amino acid and washing the resin.
-
Basic Waste: Solutions containing piperidine (typically 20% in DMF) used for the removal of the Fmoc protecting group. This waste is considered basic and toxic.
-
Acidic Waste: Solutions containing trifluoroacetic acid (TFA) from the final cleavage of the peptide from the resin. This waste is corrosive and acidic.
-
Step-by-Step Disposal Procedures
Disposal of chemical waste must always be in accordance with federal, state, and local environmental control regulations.[1][2]
1. Solid Waste Disposal:
-
Collection: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound contaminated debris."
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[2][3]
2. Liquid Waste Disposal:
-
Non-halogenated Organic Solvent Waste:
-
Collection: Collect in a designated, sealed, and properly vented container for non-halogenated organic waste.
-
Labeling: Label as "Hazardous Waste" and specify the solvent (e.g., "N,N-dimethylformamide").
-
Storage: Store in the SAA.
-
-
Basic (Piperidine) Waste:
-
Collection: Collect piperidine waste in a dedicated, corrosion-resistant container.
-
Labeling: Label as "Hazardous Waste, Basic, Toxic" and list the contents (e.g., "20% Piperidine in DMF").
-
Neutralization (Optional): Some institutional protocols may require neutralization of basic waste. This should only be performed by trained personnel in a fume hood by slowly adding a weak acid. However, it is more common to have this waste collected by a licensed hazardous waste disposal company without prior neutralization.
-
Storage: Store in the SAA, segregated from acidic waste.
-
-
Acidic (TFA) Waste:
-
Collection: Collect TFA waste in a designated, acid-resistant container.
-
Labeling: Label as "Hazardous Waste, Acidic, Corrosive" and list the contents (e.g., "Trifluoroacetic Acid Cleavage Mixture").
-
Neutralization (Optional): Neutralization of TFA waste is a hazardous procedure that generates heat and gas and must be performed with extreme caution in a fume hood by trained personnel. It is generally recommended to have this waste collected by a professional disposal service.
-
Storage: Store in the SAA, segregated from basic waste.
-
Experimental Protocol: General Handling in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the use of this compound in Fmoc-based SPPS, which generates the waste streams described above.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group from the resin or the previously coupled amino acid. Collect the resulting solution as Basic Waste .
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine. Collect the washings as Non-halogenated Organic Solvent Waste .
-
Amino Acid Coupling: Activate this compound with a suitable coupling agent (e.g., HBTU, HATU) in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin with DMF to remove excess reagents. Collect the washings as Non-halogenated Organic Solvent Waste .
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA, to release the peptide. The remaining liquid is collected as Acidic Waste , and the depleted resin is disposed of as Solid Waste .
Logical Workflow for Disposal of this compound and Associated Waste
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
